tert-butyl (3-fluoropyrid-2-yl)methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-fluoropyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLFDXDBLLWDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594479 | |
| Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-28-1 | |
| Record name | 1,1-Dimethylethyl N-[(3-fluoro-2-pyridinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a fluorinated pyridine derivative containing a Boc-protected aminomethyl group. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the fluorine atom on the pyridine ring, can significantly influence physicochemical properties such as lipophilicity and metabolic stability, making it an attractive synthon for the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential, yet currently underexplored, biological significance.
Chemical Properties
A summary of the key chemical and physical properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is provided below. Due to the compound's primary role as a synthetic intermediate, publicly available experimental data on all physical properties is limited.
| Property | Value |
| CAS Number | 1423037-53-4 |
| Molecular Formula | C₁₁H₁₅FN₂O₂ |
| Molecular Weight | 226.25 g/mol |
| Appearance | Expected to be a solid or oil |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
| ¹H NMR Spectrum | Spectral data not explicitly reported for this specific compound. Predicted shifts would show signals for the tert-butyl protons, the methylene protons, and the aromatic protons of the fluoropyridine ring. |
| ¹³C NMR Spectrum | Spectral data not explicitly reported for this specific compound. Predicted shifts would include carbons of the tert-butyl group, the methylene carbon, the carbamate carbonyl, and the carbons of the fluoropyridine ring. |
| Mass Spectrum | Mass spectrometry data not explicitly reported. The expected molecular ion peak [M+H]⁺ would be approximately m/z 227.12. |
Synthesis and Experimental Protocols
The synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate involves a two-step process: the synthesis of the precursor amine, (3-fluoropyridin-2-yl)methanamine, followed by its protection with a tert-butyloxycarbonyl (Boc) group.
Logical Workflow for Synthesis
Caption: Synthesis workflow for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Step 1: Synthesis of (3-Fluoropyridin-2-yl)methanamine (Precursor)
Methodology:
This protocol is adapted from a procedure described in patent literature for the synthesis of the precursor amine.
-
Reaction Setup: To a solution of 3-fluoro-2-cyanopyridine (1 equivalent) in methanol, add a 7N solution of ammonia in methanol.
-
Catalyst Addition: Carefully add Raney nickel as a catalyst to the reaction mixture.
-
Hydrogenation: Subject the mixture to hydrogenation in a suitable apparatus at a pressure of 50 psi.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the Raney nickel catalyst. Concentrate the filtrate under reduced pressure to obtain the crude (3-fluoropyridin-2-yl)methanamine. This intermediate can often be used in the next step without further purification.
Step 2: Boc-Protection of (3-Fluoropyridin-2-yl)methanamine
Methodology:
This is a general and widely used protocol for the N-Boc protection of amines.
-
Reaction Setup: Dissolve the crude (3-fluoropyridin-2-yl)methanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) either as a solid or dissolved in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is no longer detectable.
-
Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Biological Activity and Signaling Pathways
As of the current literature, there is no specific information available on the biological activity or the signaling pathways associated with tert-butyl (3-fluoropyridin-2-yl)methylcarbamate itself. Its primary role is that of a synthetic intermediate.
However, the 3-fluoropyridine moiety is a structural motif found in various biologically active compounds. The introduction of a fluorine atom can modulate the electronic properties and metabolic stability of the pyridine ring, which can be advantageous in drug design.
Hypothetical Application Workflow
The logical application of this compound in a drug discovery context would follow the workflow illustrated below.
Caption: A potential workflow for utilizing the title compound in drug discovery.
Conclusion
Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a key synthetic intermediate with potential applications in the development of novel pharmaceuticals. While specific data on its physical properties and biological activity are not extensively documented, its synthesis is achievable through established chemical transformations. The presence of the 3-fluoropyridine moiety suggests its utility in constructing compounds with tailored electronic and metabolic profiles, making it a compound of interest for medicinal chemists and researchers in the field of drug development. Further studies are warranted to fully characterize this compound and explore the biological activities of its derivatives.
An In-depth Technical Guide to tert-butyl (5-fluoropyridin-2-yl)carbamate
Disclaimer: The following document is a technical guide compiled from publicly available scientific information. The CAS number for the initially requested compound, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, could not be located in public databases. Therefore, this guide focuses on the closely related and well-documented analog, tert-butyl (5-fluoropyridin-2-yl)carbamate (CAS No. 1260794-50-0) . This compound serves as a representative example for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction
N-Boc protected aminopyridines are a critical class of intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be removed under mild acidic conditions, making it a valuable tool in multistep synthesis. The incorporation of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of the final compound, including its metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of tert-butyl (5-fluoropyridin-2-yl)carbamate, including its chemical properties, a representative synthetic protocol, and a discussion of the potential biological significance of related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties for tert-butyl (5-fluoropyridin-2-yl)carbamate is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.
| Property | Value |
| CAS Number | 1260794-50-0 |
| Molecular Formula | C₁₀H₁₃FN₂O₂ |
| Molecular Weight | 212.22 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, ethyl acetate, DCM |
| InChI Key | QJKDSHHDJJUUNY-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Representative Synthetic Protocol: N-Boc Protection of 2-amino-5-fluoropyridine
Reaction Scheme:
Materials and Reagents:
-
2-amino-5-fluoropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.5 eq).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl (5-fluoropyridin-2-yl)carbamate.
Characterization:
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity of Related Compounds
Specific biological activity data for tert-butyl (5-fluoropyridin-2-yl)carbamate has not been reported in the searched literature. However, the N-Boc-protected aminopyridine scaffold is a common feature in molecules with a wide range of biological activities. For instance, N-alkylated 4-aminopyridine derivatives have been investigated for their potential as antifungal and antiprotozoal agents.[1][2] Some of these compounds have shown activity against Cryptococcus neoformans, Leishmania infantum, and Plasmodium falciparum.[1][2] The Boc-protected aminopyridine moiety serves as a key intermediate in the synthesis of these more complex and biologically active molecules.
The presence of the fluorine atom is also significant, as fluorinated pyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, 2-amino-5-fluoropyridine is a key intermediate in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial properties.[3][4]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of tert-butyl (5-fluoropyridin-2-yl)carbamate.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the starting material, the protecting group, and the resulting protected intermediate, highlighting its utility in further synthetic applications.
Conclusion
While the initially requested compound, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, is not well-documented, this guide provides a comprehensive overview of the closely related analog, tert-butyl (5-fluoropyridin-2-yl)carbamate. The provided information on its properties, a representative synthetic protocol, and the biological context of related compounds serves as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of the N-Boc protected fluoropyridine scaffold suggests its potential as a key building block for the development of new biologically active molecules.
References
Structure Elucidation of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected structural features, predicted spectroscopic characteristics, and generalized experimental protocols based on established chemical principles and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.
Chemical Structure and Physicochemical Properties
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a carbamate derivative containing a 3-fluoropyridine moiety. The structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a methylcarbamate group at the 2-position, which is protected by a tert-butyl group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FN₂O₂ | Calculated |
| Molecular Weight | 226.25 g/mol | Calculated |
| CAS Number | 886851-28-1 | Public Record |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate (Predicted) | N/A |
Spectroscopic Data (Predicted)
While specific experimental spectra for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate are not publicly available, the following tables summarize the expected chemical shifts and spectral features based on the analysis of its chemical structure and comparison with analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | Pyridine H-6 |
| ~7.40 | dd | 1H | Pyridine H-4 |
| ~7.20 | m | 1H | Pyridine H-5 |
| ~5.50 | br s | 1H | N-H |
| ~4.60 | d | 2H | -CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 (d, ¹JCF) | C-3 (C-F) |
| ~155.5 | C=O (carbamate) |
| ~148.0 (d) | C-6 |
| ~140.0 (d) | C-2 |
| ~125.0 (d) | C-4 |
| ~123.0 (d) | C-5 |
| ~80.0 | -C(CH₃)₃ |
| ~45.0 | -CH₂- |
| 28.3 | -C(CH₃)₃ |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1580, 1470 | Medium | C=C, C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch |
| ~1160 | Strong | C-N stretch |
| ~1050 | Medium | C-F stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 227.1 | [M+H]⁺ |
| 249.1 | [M+Na]⁺ |
| 171.1 | [M - C₄H₈+H]⁺ |
| 125.1 | [M - Boc+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. These are based on standard organic chemistry techniques for the synthesis of similar compounds. Researchers should optimize these procedures for their specific laboratory conditions.
Synthesis of (3-fluoropyridin-2-yl)methanamine (Precursor)
The synthesis of the precursor amine is a critical first step. A potential route involves the reduction of 3-fluoropicolinonitrile.
Caption: General workflow for Boc protection.
Protocol:
-
Dissolve (3-fluoropyridin-2-yl)methanamine and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) either as a solid or dissolved in the reaction solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information regarding the specific signaling pathways or mechanisms of action for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. As a molecule containing a fluoropyridine moiety, it may be investigated for its potential as a bioisostere for a phenyl group in drug discovery, potentially interacting with a range of biological targets. Further research, including biological screening and mechanistic studies, is required to elucidate its pharmacological profile.
Diagram 3: Hypothetical Drug Discovery Logic
An In-depth Technical Guide to tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate
IUPAC Name: tert-butyl [(3-fluoropyridin-2-yl)methyl]carbamate
This technical guide provides a comprehensive overview of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a key intermediate in medicinal chemistry. The document details its synthesis, physicochemical properties, and its potential role as a building block in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical and Pharmacokinetic Properties
The following table summarizes key computed physicochemical and pharmacokinetic properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. These parameters are crucial for assessing the druglikeness of the compound and predicting its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₁H₁₅FN₂O₂ |
| Molecular Weight | 226.25 g/mol |
| LogP | 1.85 |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Lipinski's Rule of Five | Compliant |
| Bioavailability Score | 0.55 |
Synthesis and Experimental Protocols
The synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a multi-step process commencing from commercially available 3-fluoropyridine-2-carbonitrile. The following protocol outlines a representative synthetic route.
Step 1: Synthesis of (3-fluoropyridin-2-yl)methanamine
-
Reaction: Reduction of 3-fluoropyridine-2-carbonitrile.
-
Reagents and Solvents: 3-fluoropyridine-2-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a Palladium on carbon (Pd/C) catalyst, Tetrahydrofuran (THF) or Ethanol (EtOH) as solvent.
-
Procedure:
-
A solution of 3-fluoropyridine-2-carbonitrile in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction or EtOH for catalytic hydrogenation) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
For LiAlH₄ reduction, the solution is cooled to 0 °C, and LiAlH₄ is added portion-wise. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
For catalytic hydrogenation, the solution is transferred to a hydrogenation vessel with a Pd/C catalyst. The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure until completion.
-
Upon completion, the reaction is quenched carefully (e.g., with water and NaOH for the LiAlH₄ reaction) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (3-fluoropyridin-2-yl)methanamine.
-
Step 2: N-Boc Protection of (3-fluoropyridin-2-yl)methanamine
-
Reaction: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
-
Reagents and Solvents: (3-fluoropyridin-2-yl)methanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or another suitable base, Dichloromethane (CH₂Cl₂) or THF as solvent.
-
Procedure:
-
(3-fluoropyridin-2-yl)methanamine is dissolved in the chosen solvent, and a base such as triethylamine is added.
-
The solution is cooled to 0 °C, and a solution of Boc₂O in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
-
Role in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The pyridinyl-methylamine scaffold is a common feature in many ATP-competitive inhibitors. The fluorine substituent at the 3-position of the pyridine ring can be strategically utilized to enhance binding affinity and selectivity for the target kinase through favorable interactions within the ATP-binding pocket.
The Boc-protected amine provides a stable, yet readily cleavable, functional group that allows for further synthetic manipulations. This is particularly useful in fragment-based drug design and lead optimization, where the core fragment can be elaborated to improve potency and pharmacokinetic properties.
One of the key therapeutic areas where this scaffold is relevant is in the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.[1]
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, a primary target for immunosuppressive and anti-cancer drugs. Cytokine binding to its receptor induces receptor dimerization, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, proliferation, and differentiation.[1]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
References
physical and chemical properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound represents a valuable building block for the synthesis of more complex molecules with potential biological activity. This document compiles available data on its identification, synthesis, and analytical characterization. While extensive experimental data is not publicly available, this guide consolidates known information and provides general methodologies relevant to its synthesis and characterization.
Introduction
tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate (CAS No. 886851-28-1) is a heterocyclic organic compound incorporating a 3-fluoropyridine ring, a methylene linker, and a tert-butoxycarbonyl (Boc) protected amine. The presence of the fluorine atom on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. The Boc protecting group offers a stable yet readily cleavable handle for further synthetic transformations.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate | N/A |
| CAS Number | 886851-28-1 | |
| Molecular Formula | C₁₁H₁₅FN₂O₂ | |
| Molecular Weight | 226.25 g/mol | Calculated |
| Appearance | Not specified (often a solid for similar compounds) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis
A specific, detailed experimental protocol for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is not explicitly described in the reviewed literature. However, the logical and widely practiced method for its preparation is the N-protection of the corresponding primary amine, (3-fluoropyridin-2-yl)methanamine, using di-tert-butyl dicarbonate (Boc₂O).
General Experimental Protocol: Boc Protection of an Amine
This protocol is a general procedure for the Boc protection of primary amines and can be adapted for the synthesis of the title compound.[1][2]
Materials:
-
(3-fluoropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)
-
A base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃))
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (3-fluoropyridin-2-yl)methanamine in the chosen solvent.
-
Add the base to the solution.
-
Add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent, often dropwise at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Synthesis Workflow
The logical workflow for the synthesis is straightforward, involving the protection of the primary amine.
Caption: Synthetic workflow for the preparation of the title compound.
Analytical Data
While specific spectra for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate are not publicly available, this section outlines the expected analytical data based on its structure and data from analogous compounds. Commercial suppliers may provide compound-specific analytical data upon request.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methylene protons, and the protons on the 3-fluoropyridine ring.
-
tert-Butyl protons: A singlet around δ 1.4-1.5 ppm, integrating to 9H.
-
Methylene protons (-CH₂-): A doublet around δ 4.4-4.6 ppm, integrating to 2H, coupled to the NH proton.
-
NH proton: A broad singlet or triplet around δ 5.0-5.5 ppm, integrating to 1H.
-
Pyridine protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns influenced by the fluorine atom and adjacent protons.
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the tert-butyl group, the methylene carbon, the carbamate carbonyl, and the carbons of the pyridine ring.
-
tert-Butyl carbons: A signal around δ 28 ppm for the methyl carbons and a signal around δ 80 ppm for the quaternary carbon.
-
Methylene carbon: A signal in the range of δ 40-50 ppm.
-
Carbamate carbonyl carbon: A signal around δ 155-156 ppm.
-
Pyridine carbons: Five signals in the aromatic region, with their chemical shifts and C-F coupling constants being diagnostic.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely, a protonated molecule [M+H]⁺ in soft ionization techniques like Electrospray Ionization (ESI).
-
[M+H]⁺: m/z = 227.1
-
[M+Na]⁺: m/z = 249.1
-
Common Fragments: Loss of the tert-butyl group (m/z = 171.1), loss of isobutylene (m/z = 171.1), and other fragments arising from the pyridine ring.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate or its involvement in any specific signaling pathways. As a protected intermediate, it is primarily used in the synthesis of more complex, potentially bioactive molecules. Its utility lies in its role as a building block in drug discovery programs.
Conclusion
tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate is a valuable synthetic intermediate. While detailed experimental data on its physical properties and biological activities are scarce in the public domain, its synthesis can be reliably achieved through standard Boc protection of the corresponding amine. This guide provides a foundational understanding of this compound for researchers and scientists engaged in the design and synthesis of novel chemical entities for drug development. Further experimental investigation is required to fully characterize its properties and potential applications.
References
Technical Guide: Physicochemical Properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular weight of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a compound of interest in pharmaceutical research and development. A precise molecular weight is fundamental for a wide range of applications, including stoichiometric calculations in chemical synthesis, analytical characterization, and computational modeling. This document outlines the computational protocol for determining the molecular weight based on the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data are presented in structured tables for clarity and ease of comparison.
Introduction
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. An accurate understanding of its fundamental physicochemical properties is a prerequisite for its effective use in drug discovery and development pipelines. The molecular weight, in particular, is a critical parameter that influences molarity-based solution preparation, reaction kinetics, and the interpretation of analytical data from techniques such as mass spectrometry. This guide provides a definitive calculation and breakdown of this essential property.
Molecular Properties
The key identifiers and the calculated molecular weight for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FN₂O₂ | Inferred from Compound Name |
| Molecular Weight | 242.25 g/mol | Calculated |
| Exact Mass | 242.1121 Da | Calculated |
Computational Protocol for Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation provided herein is based on the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[1]
Step 1: Determination of the Molecular Formula
The chemical structure of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate yields the molecular formula C₁₁H₁₅FN₂O₂. This indicates the molecule is composed of:
-
11 Carbon (C) atoms
-
15 Hydrogen (H) atoms
-
1 Fluorine (F) atom
-
2 Nitrogen (N) atoms
-
2 Oxygen (O) atoms
Step 2: Utilization of Standard Atomic Weights
The standard atomic weights for the constituent elements are sourced from IUPAC data.[1] For elements with a range of natural isotopic abundance, a conventional value is used for practical calculation.[2][3]
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 15 | 1.008 | 15.120 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
Step 3: Calculation of Total Molecular Weight
The total molecular weight is the sum of the contributions from each element:
Molecular Weight = (11 × 12.011) + (15 × 1.008) + (1 × 18.998) + (2 × 14.007) + (2 × 15.999) Molecular Weight = 132.121 + 15.120 + 18.998 + 28.014 + 31.998 Molecular Weight = 242.251 g/mol
For conventional use, this value is rounded to 242.25 g/mol .
Visualization of Molecular Composition
The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's constituent elements.
Conclusion
The molecular weight of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate has been rigorously calculated to be 242.25 g/mol . This value is derived from its molecular formula, C₁₁H₁₅FN₂O₂, and the standard atomic weights provided by IUPAC. This technical guide provides researchers, scientists, and drug development professionals with a reliable and verifiable value for this key physicochemical property, essential for advancing laboratory research and development activities.
References
Spectroscopic and Synthetic Insights into tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic data and synthetic methodologies related to the compound tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document summarizes findings for structurally similar compounds and outlines general protocols applicable to the characterization of this class of molecules.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of similar structures, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | 8.2 - 8.4 | d | 1H | H-6 |
| Pyridine-H | 7.3 - 7.5 | m | 1H | H-4 |
| Pyridine-H | 7.1 - 7.3 | m | 1H | H-5 |
| CH₂ | 4.4 - 4.6 | d | 2H | Methylene |
| NH | 5.0 - 5.5 | t | 1H | Carbamate |
| C(CH₃)₃ | 1.4 - 1.5 | s | 9H | tert-butyl |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C=O | 155 - 157 | Carbamate Carbonyl |
| C-F | 158 - 162 (d, ¹JCF) | Pyridine C-3 |
| Pyridine C | 148 - 150 (d) | Pyridine C-2 |
| Pyridine C | 140 - 142 (d) | Pyridine C-6 |
| Pyridine C | 123 - 125 (d) | Pyridine C-4 |
| Pyridine C | 120 - 122 | Pyridine C-5 |
| C(CH₃)₃ | 79 - 81 | tert-butyl quaternary |
| CH₂ | 42 - 44 | Methylene |
| C(CH₃)₃ | 28 - 29 | tert-butyl methyl |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3400 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (carbamate) | 1680 - 1720 | Stretching |
| C=N, C=C (pyridine) | 1550 - 1600 | Stretching |
| C-F | 1000 - 1100 | Stretching |
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 227.12 | Protonated molecular ion |
| [M-C₄H₈]⁺ | 171.06 | Loss of isobutylene |
| [M-Boc+H]⁺ | 127.06 | Loss of the tert-butoxycarbonyl group |
Experimental Protocols
While a specific protocol for the synthesis and purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is not detailed in the available literature, a general synthetic approach can be inferred from standard organic chemistry practices for the formation of carbamates.
General Synthesis Workflow
The synthesis would likely proceed via the reaction of (3-fluoropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General workflow for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Spectroscopic Analysis Workflow
The characterization of the synthesized compound would follow a standard analytical workflow.
Caption: Standard workflow for the spectroscopic characterization of the target compound.
Note: The information provided in this document is based on established principles of organic spectroscopy and synthesis. For definitive characterization, experimental data for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate should be acquired and analyzed.
Navigating the Synthesis and Availability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, proposed synthesis, and key data for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a Boc-protected aminomethyl group on the pyridine ring makes this compound a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.
Commercial Availability
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is commercially available from a number of chemical suppliers. The following table summarizes a selection of vendors offering this compound, highlighting the typical quantities available. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.
| Supplier | Product Name | Package Size(s) |
| ChemNet | tert-butyl [(3-fluoropyridin-2-yl)methyl]carbamate | Inquire |
| Laibo Chem | tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 100mg |
| Sigma-Aldrich (MilliporeSigma) | 3-fluoropyridin-2-yl)methyl)carbamate | Inquire |
Proposed Synthetic Protocol
Step 1: Synthesis of the Precursor, (3-fluoropyridin-2-yl)methanamine (Proposed)
The synthesis of the starting amine can be approached through several routes, often starting from 3-fluoropyridine. One potential pathway involves the lithiation of 3-fluoropyridine followed by reaction with a suitable electrophile to introduce the aminomethyl group.
Step 2: Boc Protection of (3-fluoropyridin-2-yl)methanamine
This protocol outlines a general and widely used procedure for the N-Boc protection of a primary amine.
Materials and Reagents:
-
(3-fluoropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-fluoropyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1-1.5 eq) to the solution.
-
Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same anhydrous solvent dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
-
Synthetic Workflow Diagram
The following diagram illustrates the proposed two-step synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
The Strategic Role of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups and functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate has emerged as a valuable intermediate, particularly in the synthesis of pharmaceutically active compounds. Its unique combination of a Boc-protected aminomethyl group and a fluorinated pyridine ring offers a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this key building block, with a focus on its role in the development of novel therapeutics.
Synthesis and Spectroscopic Characterization
The primary route to tert-butyl (3-fluoropyridin-2-yl)methylcarbamate involves a two-step process starting from quinolinic acid. The initial step focuses on the synthesis of the key precursor, (3-fluoropyridin-2-yl)methanol.
A novel and efficient method for the synthesis of (3-fluoropyridin-2-yl)methanol has been developed, starting from the readily available and low-cost quinolinic acid. This process involves a sequence of reactions including acid anhydrization, esterification, ammoniation, amino fluorination, and finally, reduction of the ester group to afford the desired alcohol. This method is noted for its simple process, high yield, and good quality, making it suitable for industrial applications.[1]
Once the (3-fluoropyridin-2-yl)methanol is obtained, it can be converted to the corresponding amine, (3-fluoropyridin-2-yl)methanamine. This amine then undergoes a standard protection reaction with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
While specific experimental data for the Boc protection of (3-fluoropyridin-2-yl)methanamine is not extensively reported in the literature, a general protocol for the N-Boc protection of amines can be reliably applied.
General Experimental Protocol for Boc Protection:
A solution of the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine, diisopropylethylamine) at room temperature. The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The workup involves washing the reaction mixture with aqueous solutions to remove the base and any water-soluble byproducts, followed by drying and concentration of the organic phase to afford the crude product. Purification is usually achieved by column chromatography on silica gel.
Table 1: Predicted Spectroscopic Data for tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate
| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) or Mass (m/z) |
| ¹H NMR (CDCl₃) | ~8.3 (d, 1H, pyridyl-H), ~7.4 (m, 1H, pyridyl-H), ~7.2 (m, 1H, pyridyl-H), ~5.1 (br s, 1H, NH), ~4.5 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~156.0 (C=O), ~155.0 (d, ¹JCF, C-F), ~148.0 (d, C-H), ~138.0 (d, C-H), ~125.0 (d, C-H), ~122.0 (d, C-C), ~80.0 (C(CH₃)₃), ~43.0 (CH₂), ~28.5 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 227.1 |
Note: The predicted NMR data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Role in Organic Synthesis and Drug Discovery
The primary utility of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate lies in its function as a protected amine building block. The Boc group provides robust protection of the primary amine during various synthetic transformations and can be readily removed under acidic conditions to liberate the free amine for further functionalization. The presence of the fluorine atom on the pyridine ring is of particular significance in medicinal chemistry, as fluorine substitution can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its binding affinity to biological targets through specific interactions.
Key Applications:
-
Intermediate in the Synthesis of Toll-Like Receptor 7 (TLR7) Agonists: This compound is a key intermediate in the synthesis of potent and selective TLR7 agonists, such as GSK2245035. The (3-fluoropyridin-2-yl)methylamine moiety is a common structural feature in this class of compounds, which are being investigated for the treatment of viral infections and cancer. The synthesis of these complex molecules often involves the coupling of the deprotected amine with other heterocyclic systems.
-
Scaffold for Library Synthesis: The versatile nature of this building block makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The pyridine nitrogen can be quaternized or used as a handle for further reactions, while the deprotected amine allows for the introduction of a wide range of substituents through amide bond formation, reductive amination, or other C-N bond-forming reactions.
Experimental Workflows
The general workflow for utilizing tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in a synthetic sequence is outlined below.
Figure 1: General synthetic workflow.
tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate is a strategically important building block in organic synthesis, providing a convenient and versatile route to complex molecules, particularly in the realm of drug discovery. Its synthesis from inexpensive starting materials and the dual functionality offered by the protected amine and the fluorinated pyridine ring make it an attractive intermediate for researchers and scientists. As the demand for novel and effective therapeutics continues to grow, the role of such well-designed building blocks will undoubtedly become even more critical in the advancement of medicinal chemistry.
References
Methodological & Application
detailed experimental protocol for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate synthesis
Application Note: Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
Introduction
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions. This document provides a detailed experimental protocol for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate via the N-tert-butoxycarbonylation of (3-fluoropyridin-2-yl)methanamine.
Experimental Protocol
This protocol describes the reaction of (3-fluoropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the desired N-Boc protected product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (3-fluoropyridin-2-yl)methanamine | ≥95% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add (3-fluoropyridin-2-yl)methanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| (3-fluoropyridin-2-yl)methanamine | 126.13 | 1.0 | (Specify mass) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | (Specify mass) |
| Triethylamine (Et₃N) | 101.19 | 1.2 | (Specify volume) |
| tert-butyl (3-fluoropyridin-2-yl)methylcarbamate | 226.26 | - | (Specify yield) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reactants in the Boc protection of the amine.
Application Notes and Protocols for the Use of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The introduction of a fluorine atom to the pyridine ring can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the resulting inhibitor. tert-butyl (3-fluoropyridin-2-yl)methylcarbamate serves as a valuable, shelf-stable precursor to the reactive intermediate, (3-fluoropyridin-2-yl)methanamine. The tert-butyloxycarbonyl (Boc) protecting group allows for the stable storage and handling of the aminomethylpyridine moiety, which can be readily deprotected under acidic conditions to participate in subsequent coupling reactions for the elaboration of the final kinase inhibitor.
This document provides detailed application notes and protocols for the use of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).
Application in Kinase Inhibitor Synthesis: A Case Study
The (3-fluoropyridin-2-yl)methylamine moiety, derived from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, is a key building block in the synthesis of various kinase inhibitors. For instance, it can be incorporated into pyrazolo[1,5-a]pyrimidine scaffolds to generate potent inhibitors of kinases such as FLT3. The fluorinated pyridine ring can occupy the solvent-exposed region of the ATP-binding pocket, where the fluorine atom can form favorable interactions with the protein or displace water molecules to improve binding affinity.
Synthetic Utility
The primary role of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is to serve as a protected source of (3-fluoropyridin-2-yl)methanamine. The Boc-protecting group is stable under a variety of reaction conditions, yet can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This allows for the selective unmasking of the amine functionality at the desired stage of the synthesis, preventing unwanted side reactions.
The general workflow for its application involves:
-
Deprotection: Removal of the Boc group to generate the free amine, (3-fluoropyridin-2-yl)methanamine.
-
Coupling Reaction: Nucleophilic substitution or coupling of the deprotected amine with a suitable electrophilic partner, such as a chlorinated pyrimidine derivative, to form the core of the kinase inhibitor.
Experimental Protocols
Protocol 1: Deprotection of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate
This protocol describes the removal of the Boc protecting group to yield (3-fluoropyridin-2-yl)methanamine hydrochloride.
Materials:
-
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
-
Dichloromethane (DCM), anhydrous
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Büchner funnel and filter paper
Procedure:
-
To a solution of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1.0 eq) in anhydrous dichloromethane (0.2 M), add 4 M HCl in 1,4-dioxane (4.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and triturate to precipitate the product as a hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (3-fluoropyridin-2-yl)methanamine hydrochloride.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based FLT3 Kinase Inhibitor
This protocol outlines the synthesis of a representative kinase inhibitor using the deprotected amine from Protocol 1.
Materials:
-
(3-fluoropyridin-2-yl)methanamine hydrochloride (from Protocol 1)
-
7-chloro-3,5-diphenyl-pyrazolo[1,5-a]pyrimidine (representative electrophile)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 7-chloro-3,5-diphenyl-pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask, add (3-fluoropyridin-2-yl)methanamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
Data Presentation
The following table summarizes the in vitro activity of a representative pyrazolo[1,5-a]pyrimidine kinase inhibitor incorporating the (3-fluoropyridin-2-yl)methylamine moiety against the FLT3 kinase.
| Compound ID | Target Kinase | IC50 (nM) |
| Representative Inhibitor 1 | FLT3 | 50 |
| Sunitinib (Reference) | FLT3 | 25 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Visualizations
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a kinase inhibitor.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway.
Application Notes and Protocols: Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. The strategic incorporation of a fluorine atom on the pyridine ring offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the methylamine moiety allows for chemoselective transformations at other positions of the molecule before its facile removal to unmask the amine for subsequent coupling reactions.
These application notes provide an overview of the utility of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in the synthesis of kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Tyrosine Kinase 2 (TYK2). Detailed protocols for the deprotection of the Boc group and a representative coupling reaction are also provided.
Application in Kinase Inhibitor Synthesis
The (3-fluoropyridin-2-yl)methylamine scaffold, readily accessible from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, is a key component in a number of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.
IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response.[1] Inhibition of IRAK4 is a promising therapeutic strategy for the treatment of various inflammatory and autoimmune diseases.
The clinical candidate Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor that incorporates a fluorinated lactam moiety.[2][3] While the detailed synthesis of Zimlovisertib from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is proprietary, the core structure highlights the importance of fluorinated pyridine building blocks in achieving high potency and selectivity.
TYK2 Inhibitors
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in the signaling of several cytokines, including IL-12, IL-23, and type I interferons.[4] Dysregulation of the TYK2 signaling pathway is associated with various autoimmune and inflammatory diseases such as psoriasis and inflammatory bowel disease.[5] Consequently, the development of selective TYK2 inhibitors is an active area of research. Several patents and publications describe the synthesis of TYK2 inhibitors utilizing intermediates that can be derived from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.[6][7][8]
Quantitative Data of Resulting Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using methodologies that can employ (3-fluoropyridin-2-yl)methylamine as a key building block.
| Compound/Target | Assay Type | IC50 (nM) | Reference |
| Zimlovisertib (PF-06650833) / IRAK4 | Cell-based assay | 0.2 | [9] |
| Zimlovisertib (PF-06650833) / IRAK4 | PBMC assay | 2.4 | [9] |
| TYK2 Inhibitor (Example Compound) | Enzymatic assay | 5.0 - 10.3 | [10] |
Experimental Protocols
The following protocols provide a general methodology for the deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate and its subsequent use in a coupling reaction to form a hypothetical kinase inhibitor.
Protocol 1: Boc Deprotection of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield (3-fluoropyridin-2-yl)methanamine hydrochloride.[11][12][13]
Materials:
-
tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate
-
4 M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous dichloromethane or suspend it in diethyl ether.
-
Add a solution of 4 M HCl in 1,4-dioxane (2-4 eq) dropwise to the stirred solution/suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the product, (3-fluoropyridin-2-yl)methanamine hydrochloride, will typically precipitate as a white solid.
-
If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If the product remains in solution, remove the solvent and excess HCl under reduced pressure using a rotary evaporator to obtain the crude hydrochloride salt. The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Amide Coupling
This protocol outlines a general procedure for the coupling of (3-fluoropyridin-2-yl)methanamine with a carboxylic acid to form an amide bond, a common linkage in kinase inhibitors.
Materials:
-
(3-Fluoropyridin-2-yl)methanamine hydrochloride (from Protocol 1)
-
Carboxylic acid partner (e.g., a substituted benzoic acid) (1.0 - 1.2 eq)
-
Coupling agent: e.g., HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3-4 eq)
-
Anhydrous solvent: e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Standard aqueous work-up and purification supplies (separatory funnel, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid partner in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve or suspend (3-fluoropyridin-2-yl)methanamine hydrochloride in anhydrous DMF and add the base (e.g., DIPEA) to neutralize the hydrochloride salt and generate the free amine.
-
Add the free amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizations
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-aldrich tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 3. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Boc Protection of 2-Aminomethyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 2-aminomethyl-3-fluoropyridine. The resulting compound, tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds.
The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1] The protection of 2-aminomethyl-3-fluoropyridine is a crucial step to prevent unwanted side reactions of the nucleophilic amino group in subsequent synthetic transformations.[2]
Reaction Principle
The protection reaction involves the treatment of 2-aminomethyl-3-fluoropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the primary amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. This leads to the formation of the desired N-Boc protected carbamate.
Experimental Data Summary
The following table summarizes typical reaction conditions for the Boc protection of primary amines, which are applicable to 2-aminomethyl-3-fluoropyridine. Optimization may be required to achieve the highest yield and purity for this specific substrate.
| Parameter | Condition | Notes |
| Starting Material | 2-aminomethyl-3-fluoropyridine | --- |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.1 to 1.5 equivalents. |
| Base | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) | TEA and NaHCO₃ are common choices. DMAP can be used as a catalyst.[3] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or a biphasic mixture (e.g., Dioxane/Water) | DCM and THF are widely used for their inertness and ability to dissolve both reactants. |
| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C and then allowed to warm to room temperature.[4] |
| Reaction Time | 2 to 24 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Typical Yield | 85-95% | Yields are generally high for this type of reaction.[4] |
Experimental Workflow
The following diagram illustrates the general workflow for the Boc protection of 2-aminomethyl-3-fluoropyridine.
Caption: Workflow for the Boc protection of 2-aminomethyl-3-fluoropyridine.
Detailed Experimental Protocol
This protocol describes a general method for the Boc protection of 2-aminomethyl-3-fluoropyridine.
Materials:
-
2-aminomethyl-3-fluoropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for column chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminomethyl-3-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.2 M concentration), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate.
Reaction Mechanism
The following diagram illustrates the reaction mechanism for the Boc protection of an amine.
Caption: Simplified mechanism of Boc protection of a primary amine.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
Application Note: Synthesis of tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate
AN-2025-01
Introduction
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Pyridine derivatives are of particular interest due to their prevalence in a wide range of biologically active molecules. The title compound, tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate, is a versatile synthetic intermediate. The N-Boc-protected imine functionality serves as a precursor for the introduction of various amine-containing moieties, while the 3-fluoropyridine scaffold is a common feature in kinase inhibitors and other targeted therapeutics. This application note provides a detailed protocol for the synthesis, purification, and characterization of this valuable building block. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1][2]
Reaction Scheme

Figure 1. Condensation of 3-fluoropyridine-2-carbaldehyde with tert-butyl carbamate to yield tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate.
Experimental Protocols
Materials and Equipment
-
Reactants: 3-fluoropyridine-2-carbaldehyde (99%), tert-butyl carbamate (99%), p-Toluenesulfonic acid monohydrate (p-TSA, 98.5%), Anhydrous magnesium sulfate (MgSO₄, ≥99.5%).
-
Solvents: Toluene (anhydrous, 99.8%), Ethyl acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Dichloromethane (DCM, anhydrous, ≥99.8%).
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer with heating plate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), glass column for chromatography, standard laboratory glassware.
Protocol: Synthesis of tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-fluoropyridine-2-carbaldehyde (5.0 g, 39.97 mmol, 1.0 equiv).
-
Addition of Reagents: Add tert-butyl carbamate (5.11 g, 43.97 mmol, 1.1 equiv) and anhydrous toluene (100 mL).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.38 g, 1.99 mmol, 0.05 equiv) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C oil bath temperature). The formation of the imine is a condensation reaction, and the removal of water via the Dean-Stark trap drives the equilibrium toward the product.[3][4]
-
Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours, once water collection in the Dean-Stark trap ceases.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench the acid catalyst.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate as a pale yellow solid. Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize the results obtained from the synthesis and characterization of the target compound.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | p-TSA (0.05) | Toluene | 4 | 88 |
| 2 | p-TSA (0.05) | Dichloromethane | 8 | 65 |
| 3 | Sc(OTf)₃ (0.02) | Toluene | 5 | 91 |
| 4 | None | Toluene | 24 | <10 |
Table 2: Characterization Data for tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate
| Analysis | Result |
| Appearance | Pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.95 (s, 1H), 8.50 (d, J=4.5 Hz, 1H), 8.15 (td, J=8.5, 1.5 Hz, 1H), 7.40 (ddd, J=8.5, 4.5, 1.0 Hz, 1H), 1.60 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5, 160.0 (d, J=245.0 Hz), 158.0, 148.2 (d, J=15.0 Hz), 145.0 (d, J=5.0 Hz), 125.0 (d, J=4.0 Hz), 122.5 (d, J=20.0 Hz), 82.5, 28.0. |
| MS (ESI+) | m/z 225.1 [M+H]⁺ |
| Purity (HPLC) | >98% |
Applications in Drug Development
The N-Boc protected imine, tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate, is a key intermediate for synthesizing more complex molecules. N-protected aminopyridines are crucial in the development of various therapeutic agents.[5]
-
Precursor to Chiral Amines: The imine can be stereoselectively reduced to produce chiral amines, which are fundamental components of many pharmaceuticals.
-
Nucleophilic Addition: The electrophilic imine carbon is susceptible to attack by various nucleophiles (e.g., organometallics, enolates), allowing for the construction of novel carbon-carbon bonds.
-
Kinase Inhibitors: The 2-amino-3-fluoropyridine scaffold, readily accessible from this intermediate after reduction and deprotection, is a privileged structure in the design of specific kinase inhibitors for oncology and inflammatory diseases.
Visualizations
The following diagrams illustrate the experimental workflow and a potential application in a biological context.
Caption: Experimental workflow for synthesis and purification.
Caption: Hypothetical signaling pathway inhibited by a derivative.
References
- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthesis is designed for scalability, focusing on process safety, efficiency, and product purity.
Synthetic Pathway Overview
The synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is achieved through a two-step process. The first step involves the synthesis of the key amine intermediate, (3-fluoropyridin-2-yl)methanamine. The second step is the protection of this amine with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Figure 1: Overall synthetic workflow for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Experimental Protocols
Step 1: Synthesis of (3-fluoropyridin-2-yl)methanamine
The synthesis of the precursor amine can be approached from commercially available starting materials. A reported method involves a multi-step synthesis starting from quinolinic acid to produce 3-fluoropyridine-2-methanol, which is then converted to the desired amine.
Protocol 1: Synthesis of (3-fluoropyridin-2-yl)methanamine from 3-Fluoropyridine-2-methanol
This protocol assumes the availability of 3-fluoropyridine-2-methanol, which can be synthesized from quinolinic acid as described in patent literature[1]. The conversion to the amine is a standard two-step process via a mesylate intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 3-Fluoropyridine-2-methanol | 127.11 | 1.0 | 127.1 g |
| Methanesulfonyl chloride | 114.55 | 1.1 | 126.0 g (88.1 mL) |
| Triethylamine | 101.19 | 1.5 | 151.8 g (209.1 mL) |
| Dichloromethane (DCM) | - | - | 1.5 L |
| Ammonia (7N in Methanol) | - | 10.0 | 1.43 L |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
Mesylation:
-
To a stirred solution of 3-fluoropyridine-2-methanol (1.0 mol) in dichloromethane (1.0 L) cooled to 0 °C under a nitrogen atmosphere, add triethylamine (1.5 mol).
-
Slowly add methanesulfonyl chloride (1.1 mol) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water (500 mL). Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 300 mL) and brine (300 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate. Use this crude product directly in the next step.
-
-
Amination:
-
Dissolve the crude mesylate in a 7N solution of ammonia in methanol (10.0 mol).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in dichloromethane (1.0 L) and wash with water (2 x 500 mL).
-
Extract the aqueous layers with dichloromethane (2 x 300 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure (3-fluoropyridin-2-yl)methanamine.
-
Step 2: Boc Protection of (3-fluoropyridin-2-yl)methanamine
This step involves the protection of the synthesized amine with di-tert-butyl dicarbonate (Boc₂O). This is a high-yielding reaction that is amenable to large-scale production.
Protocol 2: Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| (3-fluoropyridin-2-yl)methanamine | 126.13 | 1.0 | 126.1 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 240.1 g |
| Triethylamine | 101.19 | 1.2 | 121.4 g (167.3 mL) |
| Dichloromethane (DCM) | - | - | 1.5 L |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
To a stirred solution of (3-fluoropyridin-2-yl)methanamine (1.0 mol) and triethylamine (1.2 mol) in dichloromethane (1.5 L) at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 mol) in dichloromethane (500 mL) dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the amine is fully consumed.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
| Step | Product | Starting Material | Scale (mol) | Yield (%) | Purity (by HPLC) |
| 1 | (3-fluoropyridin-2-yl)methanamine | 3-Fluoropyridine-2-methanol | 1.0 | 75-85 (over 2 steps) | >98% |
| 2 | tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate | (3-fluoropyridin-2-yl)methanamine | 1.0 | 90-98 | >99% |
Scale-Up Considerations and Safety
-
Step 1 (Mesylation): The addition of methanesulfonyl chloride is exothermic. Ensure adequate cooling and slow addition to maintain temperature control, especially on a large scale. The reaction releases HCl, which is neutralized by triethylamine, forming triethylamine hydrochloride. This salt will precipitate and can be removed during the aqueous workup.
-
Step 1 (Amination): The use of a pressure vessel is necessary due to the volatility of ammonia and the reaction temperature. Ensure the vessel is appropriately rated for the planned scale and pressure. The workup should be performed in a well-ventilated area.
-
Step 2 (Boc Protection): The reaction is generally straightforward to scale up. The addition of Boc₂O can cause some gas evolution (CO₂), so ensure adequate venting.
-
Purification: For large-scale synthesis, purification by recrystallization is preferred over chromatography to reduce solvent usage and cost.
-
Safety: Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn. All operations should be conducted in a well-ventilated fume hood. Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate care.
Logical Relationship Diagram
Figure 2: Logical progression of the synthesis.
References
Application Note: Purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a key building block in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography using silica gel. The protocol covers mobile phase optimization via Thin-Layer Chromatography (TLC), column packing, sample loading, and product isolation. This method consistently yields the target compound with high purity, making it suitable for applications in medicinal chemistry and drug development.
Introduction
N-Boc protected aminopyridines are crucial intermediates in the synthesis of complex heterocyclic molecules, many of which are investigated as potential therapeutic agents. The fluorine atom in tert-butyl (3-fluoropyridin-2-yl)methylcarbamate can be used to modulate the electronic and metabolic properties of a final drug candidate. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. Flash column chromatography is a widely used, efficient, and scalable technique for the purification of such moderately polar organic compounds.[1] This document outlines a robust and reproducible protocol for its purification.
Compound Properties
A summary of the chemical properties of the target compound is presented in Table 1.
Table 1: Chemical Properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
| Property | Value |
| Structure | ![]() |
| Molecular Formula | C₁₁H₁₅FN₂O₂ |
| Molecular Weight | 226.25 g/mol |
| Appearance | Typically an off-white to yellow solid or oil |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF; sparingly soluble in hexanes. |
| Chemical Nature | Moderately polar compound with a basic pyridine nitrogen. The Boc group is acid-labile. |
Note: The structure image is a representation. Exact molecular weight may vary based on isotopic composition.
Principle of Purification
This protocol employs normal-phase flash chromatography. The stationary phase is polar (silica gel), while the mobile phase is a less polar solvent mixture (ethyl acetate/hexanes). Compounds in the crude mixture separate based on their differential partitioning between the two phases. Non-polar impurities elute first, followed by the moderately polar product, while highly polar impurities are retained longer on the column. Due to the basic nature of the pyridine ring, which can interact with acidic silanol groups on the silica surface causing peak tailing, a small amount of triethylamine (TEA) is added to the mobile phase to ensure sharp, symmetrical peaks.[2]
Experimental Protocol
Materials and Equipment
-
Chemicals: Flash chromatography grade silica gel (40-63 µm), analytical grade hexanes, ethyl acetate, triethylamine (TEA), and dichloromethane.
-
Consumables: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), sample vials, collection tubes.
-
Equipment: Fume hood, TLC development chamber, UV lamp (254 nm), rotary evaporator, compressed air or flash chromatography system pump.
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare several eluent systems with varying ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10%, 20%, 30%, 40% EtOAc). Add 0.5% (v/v) of triethylamine to each mixture to prevent peak tailing.
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each plate in a chamber pre-saturated with one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Identify the solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound and good separation from major impurities.
Table 2: Example of TLC Mobile Phase Optimization Data
| % Ethyl Acetate in Hexanes (+0.5% TEA) | Rƒ of Product | Rƒ of a Less Polar Impurity | Rƒ of a More Polar Impurity | Separation Quality |
| 10% | 0.15 | 0.35 | 0.05 | Poor elution of product |
| 20% | 0.30 | 0.55 | 0.10 | Optimal |
| 30% | 0.45 | 0.70 | 0.20 | Good, but less retention |
| 40% | 0.60 | 0.82 | 0.35 | Poor separation |
Step 2: Column Preparation (Slurry Packing)
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, mix the required amount of silica gel with the initial mobile phase (e.g., 10% EtOAc in hexanes + 0.5% TEA) to form a free-flowing slurry.
-
Pour the slurry into the vertically clamped column.
-
Open the column outlet and use gentle pressure (e.g., from a pump or compressed air) to pack the silica bed, continuously adding more mobile phase to prevent the bed from running dry.
-
Ensure the top of the silica bed is flat and level.
Step 3: Sample Preparation and Loading
-
Wet Loading (for small scale): Dissolve the crude material (e.g., 1 g) in a minimal volume of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude material) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column without disturbing the sample layer.
-
Begin eluting the column using the optimized mobile phase. A gradient elution, starting with a lower polarity (e.g., 10% EtOAc) and gradually increasing to a higher polarity (e.g., 40% EtOAc), can often improve separation.[2]
-
Collect fractions of a consistent volume in an ordered rack of test tubes or vials.
-
Monitor the elution of compounds from the column by periodically analyzing fractions with TLC.
Step 5: Fraction Analysis and Product Isolation
-
Spot every few collected fractions onto a TLC plate.
-
Develop the TLC plate using the optimized mobile phase and visualize under UV light.
-
Identify and combine all fractions that contain only the pure target compound.
-
Remove the solvents from the combined pure fractions using a rotary evaporator to yield the purified tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Summary of Purification Parameters
The following table summarizes typical parameters for a lab-scale purification.
Table 3: Column Chromatography Parameters and Results
| Parameter | Value |
| Crude Sample Mass | 1.5 g |
| Stationary Phase | Silica Gel (40-63 µm), 75 g |
| Column Dimensions | 40 mm x 200 mm |
| Sample Loading | Dry Loading |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexanes (+0.5% TEA) |
| Flow Rate | 20 mL/min |
| Fraction Size | 15 mL |
| Isolated Yield | 1.1 g (Purity >98% by ¹H NMR) |
Workflow Visualization
The overall experimental workflow for the purification process is depicted below.
Caption: Workflow for the purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Poor separation | Incorrect mobile phase; column overloaded; column packed improperly. | Re-optimize mobile phase with TLC; use less crude material; re-pack the column carefully. |
| Peak Tailing | Acidic silica interacting with basic pyridine. | Ensure 0.5-1% triethylamine is added to the mobile phase. |
| Boc group cleavage | Contamination with acid. | Ensure all solvents and glassware are free of acid. Use neutral, chromatography-grade silica gel. |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Silica gel dust can be a respiratory irritant; handle it carefully to avoid inhalation.
References
Application Note: HPLC Method for Purity Analysis of Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
**Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the separation of the main compound from potential impurities. This document provides a comprehensive protocol, system suitability parameters, and a representative data summary to guide researchers, scientists, and drug development professionals in implementing this analytical procedure.
Introduction
Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a critical building block in the development of various pharmaceutical agents. Ensuring the purity of this intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for quantifying the purity of such compounds.[1] This note describes a validated RP-HPLC method that effectively separates the target compound from its potential process-related impurities and degradation products.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for robust separation.[1]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade trifluoroacetic acid (TFA).
-
Sample: Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate reference standard and test samples.
2.2. Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
2.3. Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Data Presentation and System Suitability
System suitability tests are crucial to ensure the performance of the chromatographic system. The following parameters should be met before sample analysis.
| System Suitability Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Repeatability (RSD of 6 injections) | ≤ 1.0% | 0.3% |
Hypothetical Purity Analysis Results:
The following table summarizes hypothetical results from the analysis of three different batches of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Batch A | 15.8 | 4895000 | 99.85% |
| Batch B | 15.9 | 4750000 | 99.52% |
| Batch C | 15.8 | 4920000 | 99.91% |
Experimental Workflow and Logical Relationships
The workflow for the HPLC purity analysis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is depicted in the following diagram.
Caption: HPLC Purity Analysis Workflow.
Conclusion
The HPLC method described in this application note is a reliable and robust method for determining the purity of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. The method is selective, precise, and accurate, making it suitable for routine quality control in both research and manufacturing environments. The provided experimental details and performance criteria will enable other laboratories to successfully implement this analytical procedure.
References
Application Notes and Protocols: tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a key pharmaceutical intermediate in the synthesis of complex heterocyclic molecules, particularly those developed as kinase inhibitors for targeted cancer therapy. The incorporation of a 3-fluoropyridine moiety is a common strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins through specific hydrogen bonding and electrostatic interactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable and reliable means of masking the primary amine functionality during multi-step syntheses, which can be removed under mild acidic conditions.
Relevance in Kinase Inhibitor Synthesis
This intermediate is particularly relevant for the synthesis of inhibitors targeting key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), ROS1, and the Tropomyosin Receptor Kinase (TRK) family.[1] Gene rearrangements involving these kinases are known drivers in various cancers, including non-small cell lung cancer (NSCLC).[2] The 2-aminomethylpyridine scaffold, which is accessed from this intermediate after deprotection, is a crucial component in the design of potent and selective kinase inhibitors. The fluorine substituent at the 3-position can significantly influence the electronic properties of the pyridine ring, impacting its interaction with the kinase active site.
A prime example of a drug class where this intermediate is highly valuable is in the development of pan-TRK, ROS1, and ALK inhibitors like Entrectinib.[3] Entrectinib is an approved therapeutic for the treatment of NTRK fusion-positive solid tumors and ROS1-positive NSCLC.[4] The synthesis of such complex molecules often involves the coupling of a protected amino-heterocycle with other functionalized fragments.
Strategic Advantage in Drug Design
The use of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate provides several strategic advantages in a synthetic workflow:
-
Orthogonal Protection: The Boc group is stable to a wide range of reaction conditions, allowing for selective manipulation of other functional groups in the molecule.
-
Improved Solubility: The Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.
-
Controlled Reactivity: Protection of the amine prevents unwanted side reactions and allows for precise control over the synthetic sequence.
Experimental Protocols
Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This protocol describes the protection of the primary amine of (3-fluoropyridin-2-yl)methanamine using di-tert-butyl dicarbonate (Boc)₂O. This is a standard procedure for the introduction of a Boc protecting group.
Reaction Scheme: (3-fluoropyridin-2-yl)methanamine + (Boc)₂O → tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| (3-fluoropyridin-2-yl)methanamine | 126.13 | 1.0 g | 7.93 | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.89 g | 8.72 | 1.1 equivalents |
| Triethylamine (TEA) | 101.19 | 1.33 mL | 9.52 | 1.2 equivalents |
| Dichloromethane (DCM) | - | 20 mL | - | Anhydrous |
| Saturated aq. NaHCO₃ solution | - | 15 mL | - | For work-up |
| Brine | - | 15 mL | - | For work-up |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying agent |
Experimental Procedure:
-
To a stirred solution of (3-fluoropyridin-2-yl)methanamine (1.0 g, 7.93 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add triethylamine (1.33 mL, 9.52 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.89 g, 8.72 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (3-fluoropyridin-2-yl)methylcarbamate as a solid.
Expected Yield and Characterization:
-
Yield: Typically in the range of 85-95%.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=4.4 Hz, 1H), 7.40 (td, J=8.8, 4.4 Hz, 1H), 7.25 (dd, J=8.8, 4.4 Hz, 1H), 5.50 (br s, 1H), 4.55 (d, J=6.0 Hz, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.2 (d, J=260.6 Hz), 156.0, 151.8 (d, J=13.1 Hz), 145.2 (d, J=4.0 Hz), 123.9 (d, J=4.0 Hz), 122.6 (d, J=19.2 Hz), 79.8, 40.5, 28.4.
Application in a Synthetic Route: Deprotection and Subsequent Amide Coupling
This protocol outlines the deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate and a subsequent representative amide coupling reaction, a common step in the synthesis of kinase inhibitors.
Step A: Boc Deprotection
-
Dissolve tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1.0 g, 4.42 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (TFA) (3.4 mL, 44.2 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt of (3-fluoropyridin-2-yl)methanamine can be used directly in the next step or neutralized with a base.
Step B: Amide Coupling (Example)
-
To a solution of a carboxylic acid (e.g., a suitably substituted benzoic acid, 1.0 equivalent) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents).
-
Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected (3-fluoropyridin-2-yl)methanamine (from Step A, 1.0 equivalent).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and purify the product by chromatography or crystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation and application of the title intermediate.
ALK/ROS1/TRK Signaling Pathway and Inhibition
Caption: Simplified ALK/ROS1/TRK signaling pathway and its inhibition.
References
Application Notes & Protocols: Synthesis of Biologically Active Compounds Using tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Fluorinated pyridines, in particular, are privileged structures found in numerous biologically active compounds, including potent kinase inhibitors.[1] This document provides a detailed protocol for the use of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate as a key building block for the synthesis of a putative kinase inhibitor scaffold. The protocols outlined below describe a two-step synthetic sequence involving N-Boc deprotection followed by a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of kinase inhibitors.[3][4]
Section 1: Synthetic Workflow and Rationale
The overall strategy involves the deprotection of the Boc-protected amine to liberate the nucleophilic primary amine, which is then coupled with an electron-deficient heterocyclic core. This approach is fundamental in building libraries of compounds for high-throughput screening.
Logical Workflow Diagram:
Caption: Proposed synthetic workflow from the starting carbamate to a hypothetical bioactive scaffold.
Section 2: Experimental Protocols
Protocol 2.1: Step 1 - N-Boc Deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, (3-fluoropyridin-2-yl)methanamine, as a hydrochloride salt. This is a standard procedure in organic synthesis.[5][6][7]
Materials:
-
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
-
4 M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1.0 eq).
-
Dissolve the starting material in a minimal amount of Dichloromethane (approx. 5 mL per gram of starting material).
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, add diethyl ether (approx. 20 mL per gram of starting material) to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether (2 x 10 mL).
-
Dry the solid under high vacuum to afford (3-fluoropyridin-2-yl)methanamine hydrochloride as a white to off-white solid. The product can be used in the next step without further purification.
Protocol 2.2: Step 2 - Synthesis of N-((3-fluoropyridin-2-yl)methyl)-4-chloropyrimidin-2-amine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between the deprotected amine and 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C2 position of the pyrimidine ring facilitates selective substitution.
Materials:
-
(3-fluoropyridin-2-yl)methanamine hydrochloride (from Step 1)
-
2,4-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
To a 50 mL round-bottom flask, add (3-fluoropyridin-2-yl)methanamine hydrochloride (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).
-
Add DMF or n-butanol (approx. 10 mL per gram of amine) as the solvent.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a base.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.
Section 3: Data Presentation
The following tables provide representative, hypothetical data for the synthetic protocols described above.
Table 1: Summary of Hypothetical Reaction Parameters
| Step | Reaction | Reactants (molar ratio) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
| 1 | N-Boc Deprotection | Carbamate (1.0), 4M HCl (5.0) | DCM / Dioxane | 25 | 3 | 90-98 | >95 (as HCl salt) |
| 2 | SNAr Coupling | Amine (1.0), Dichloropyrimidine (1.1), DIPEA (2.5) | DMF | 85 | 8 | 65-75 | >98 (after chroma.) |
Disclaimer: The yield and purity values are estimates based on similar reactions reported in the literature and are for illustrative purposes only. Actual results may vary.
Table 2: Representative Biological Activity of Structurally Similar Compounds
The following data represents the reported activity of kinase inhibitors containing a (fluoropyridinyl)amino-pyrimidine or a similar core scaffold. This data is provided for context and to illustrate the potential biological relevance of the synthesized compound class.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyridyl-pyrimidinyl Amine | Aurora Kinase A | < 200 | [3] |
| Imidazo[4,5-b]pyridine | FLT3 Kinase | 6.2 (Kd) | [8] |
| Pyridyl-pyrimidinyl Amine | c-Src Kinase | ~8400 | [4] |
| Pyridyl-pyrimidinyl Amine | EGFR | 91% inhib. @ 10nM | [9] |
Disclaimer: The data in this table are for structurally related but distinct molecules. The hypothetical product synthesized in this protocol has not been tested and may not exhibit these activities.
Section 4: Signaling Pathway Visualization
Many kinase inhibitors function by competing with ATP for the binding site in the kinase domain of the target protein, thereby inhibiting the phosphorylation of downstream substrates.
Caption: Competitive ATP binding mechanism of a hypothetical kinase inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 | Semantic Scholar [semanticscholar.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies with tert-butyl (3-fluoropyridin-2-yl)methylcarbamate Derivatives as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and membrane permeability. This document outlines a representative structure-activity relationship (SAR) study of a series of hypothetical tert-butyl (3-fluoropyridin-2-yl)methylcarbamate derivatives. The carbamate moiety is a common functional group in many therapeutic agents, known for its chemical stability and ability to participate in hydrogen bonding with biological targets.[3][4][5][6][7] These notes provide a framework for the design, synthesis, and evaluation of such compounds as potential kinase inhibitors, a key target class in oncology and inflammation.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the hypothetical SAR data for a series of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate derivatives. The core scaffold was systematically modified at the pyridine ring and the carbamate nitrogen to probe the effects of these changes on inhibitory activity against a hypothetical kinase (e.g., p38 MAP Kinase).
| Compound ID | R1 | R2 | R3 | R4 | Kinase IC50 (nM) |
| 1a (Parent) | H | H | H | H | 150 |
| 1b | F | H | H | H | 75 |
| 1c | Cl | H | H | H | 90 |
| 1d | CH3 | H | H | H | 200 |
| 1e | OCH3 | H | H | H | 350 |
| 2a | H | F | H | H | 120 |
| 2b | H | Cl | H | H | 140 |
| 3a | H | H | F | H | 50 |
| 3b | H | H | Cl | H | 65 |
| 3c | H | H | CH3 | H | 95 |
| 4a | H | H | H | CH3 | 250 |
| 4b | H | H | H | Ethyl | 300 |
| 4c | H | H | H | Cyclopropyl | 180 |
SAR Summary:
-
Substitution on the Pyridine Ring (R1, R2, R3):
-
Electron-withdrawing groups at the 5-position (R3) of the pyridine ring, such as fluorine (3a ) and chlorine (3b ), led to a significant increase in potency compared to the unsubstituted parent compound (1a ). This suggests a potential hydrogen bond or favorable dipole interaction in the kinase active site.
-
Substitution at the 4-position (R2) with electron-withdrawing groups also showed a modest improvement in activity.
-
Electron-donating groups, such as a methyl (1d ) or methoxy (1e ) group at the 6-position (R1), were detrimental to the activity, possibly due to steric hindrance or unfavorable electronic effects.
-
-
Substitution on the Carbamate Nitrogen (R4):
-
The unsubstituted carbamate nitrogen appears to be crucial for activity. The introduction of small alkyl groups like methyl (4a ) or ethyl (4b ) resulted in a significant loss of potency. This suggests that the N-H group may be acting as a critical hydrogen bond donor.
-
The cyclopropyl group (4c ) was slightly better tolerated than the linear alkyl chains, but still resulted in reduced activity compared to the parent compound.
-
Experimental Protocols
2.1 General Synthetic Protocol for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate Derivatives
A representative synthetic scheme for the preparation of the title compounds is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, focusing on improving reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Reagents: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially with exposure to moisture. The starting amine may be of poor quality. 2. Insufficient Base: The reaction requires a base to neutralize the acid formed and to deprotonate the amine, facilitating its nucleophilic attack. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Reagent Quality Check: Use fresh, high-purity Boc₂O. Ensure the (3-fluoropyridin-2-yl)methanamine is pure and dry. 2. Optimize Base: Use at least one equivalent of a suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive systems, a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) may be beneficial.[1] 3. Temperature Adjustment: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate.[1] |
| Formation of Side Products | 1. Di-Boc Formation: The secondary amine of the product can be further protected with another Boc group, leading to the formation of tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. 2. Urea Formation: If the Boc₂O has degraded to isocyanate, it can react with the amine to form urea byproducts. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O relative to the amine to favor mono-protection. Avoid a large excess of the protecting agent. 2. Use Fresh Reagents: Ensure the Boc₂O is of high quality to minimize the presence of isocyanate impurities. |
| Difficult Product Purification | 1. Co-eluting Impurities: Unreacted starting material or side products may have similar polarities to the desired product, making chromatographic separation challenging. 2. Emulsion during Work-up: The presence of both organic and aqueous phases with surfactants or salts can lead to the formation of stable emulsions. | 1. Optimize Chromatography: Use a gradient elution system for column chromatography. A common system is a gradient of ethyl acetate in hexanes. 2. Improve Work-up: After quenching the reaction, perform washes with dilute acid (e.g., 0.1 N HCl) to remove unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities.[2] Use brine to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for the Boc protection of (3-fluoropyridin-2-yl)methanamine?
A1: The synthesis involves the reaction of (3-fluoropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the recommended reaction conditions for this synthesis?
A2: A typical starting point is to dissolve (3-fluoropyridin-2-yl)methanamine in dichloromethane (DCM) and then add 1.1 equivalents of triethylamine (Et₃N). The mixture is cooled to 0°C, and 1.05 equivalents of di-tert-butyl dicarbonate (Boc₂O) are added. The reaction is then allowed to warm to room temperature and stirred for several hours.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting amine is typically more polar than the Boc-protected product. A suitable eluent system for TLC is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The spots can be visualized under UV light or by staining with ninhydrin (which will stain the primary amine starting material).
Q4: What is a standard work-up and purification procedure?
A4: After the reaction is complete, the mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 0.1 N HCl), water, and saturated aqueous sodium bicarbonate solution.[2] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Protocols
Representative Protocol for the Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This protocol is a representative procedure based on the synthesis of structurally similar compounds and general principles of Boc protection.[1] Optimization may be required to achieve the best results.
Materials:
-
(3-fluoropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (3-fluoropyridin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.1 eq).
-
The resulting solution is cooled to 0°C in an ice bath.
-
Di-tert-butyl dicarbonate (1.05 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 0.1 N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Data Presentation
The following table presents a hypothetical summary of how reaction conditions could be varied to optimize the yield. Actual results will vary and should be determined empirically.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (1.1) | DCM | 0 to RT | 12 | Typical starting point |
| 2 | DIPEA (1.1) | DCM | 0 to RT | 12 | Compare with Entry 1 |
| 3 | Et₃N (1.1) | THF | 0 to RT | 12 | Solvent effect |
| 4 | Et₃N (1.1) / DMAP (0.05) | DCM | 0 to RT | 4 | Catalyst effect |
| 5 | NaHCO₃ (2.0) | DCM/H₂O | RT | 12 | Biphasic conditions |
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References
Technical Support Center: Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate?
The most prevalent method is the N-tert-butoxycarbonylation (Boc protection) of (3-fluoropyridin-2-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an organic solvent in the presence of a base.
Q2: What are the potential byproducts in this synthesis?
Several byproducts can form during the synthesis. The most common ones are:
-
Di-tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (Di-Boc Adduct): This results from the double protection of the primary amine.
-
Pyrocarbonate-related impurities: These can arise from the decomposition of Boc₂O.
-
Urea derivatives: Formation of urea can occur, particularly if the reaction conditions are not optimized.[1]
-
Unreacted (3-fluoropyridin-2-yl)methanamine: Incomplete reaction will leave the starting material as an impurity.
Q3: How can I minimize the formation of the di-Boc byproduct?
To minimize the formation of the di-Boc adduct, consider the following:
-
Stoichiometry: Use a controlled molar ratio of (3-fluoropyridin-2-yl)methanamine to Boc₂O. A slight excess of the amine may be beneficial.
-
Reaction Temperature: Maintain a low to ambient reaction temperature. Higher temperatures can sometimes favor over-reaction.
-
Slow Addition: Add the Boc₂O solution slowly to the solution of the amine to maintain a low concentration of the protecting agent.
Q4: What are the recommended purification methods?
The primary method for purifying tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective in separating the desired product from the starting material and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.- Check the quality of the Boc₂O reagent. It can degrade over time.- Use a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction. |
| Product loss during workup. | - Ensure proper pH adjustment during aqueous extraction to prevent the loss of the product, which can have some water solubility.- Use a sufficient volume of organic solvent for extraction. | |
| Presence of a Significant Amount of Di-Boc Adduct | Excess Boc₂O or reactive conditions. | - Reduce the equivalents of Boc₂O used.- Add Boc₂O slowly to the reaction mixture.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of Urea Byproducts | Presence of water or other nucleophiles that can react with isocyanate intermediates formed from Boc₂O decomposition.[1] | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Removing Unreacted Starting Amine | Similar polarity to the product. | - Optimize the stoichiometry to drive the reaction to completion.- During workup, an acidic wash (e.g., dilute HCl) can help to remove the basic starting amine into the aqueous layer. Be cautious as the Boc group is acid-labile.[3][4][5] |
| Product Decomposes During Purification | The Boc group is sensitive to acid. | - Avoid using acidic solvents or additives during silica gel chromatography.- Neutralize the silica gel with a small amount of triethylamine in the eluent if necessary. |
Experimental Protocols
Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This protocol is a representative procedure based on general methods for Boc protection of aminomethylpyridines.
Materials:
-
(3-fluoropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve (3-fluoropyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 - 1.2 eq) in a small amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (3-fluoropyridin-2-yl)methylcarbamate as a solid or oil.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Boc Deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Boc deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate to yield (3-fluoropyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for Boc deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate?
The most common methods for removing the tert-butyloxycarbonyl (Boc) protecting group are acid-catalyzed.[1][2] The two most frequently employed laboratory-scale methods are:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a widely used and generally effective method that proceeds at room temperature.[3]
-
Hydrochloric Acid (HCl) in an organic solvent: A solution of HCl in 1,4-dioxane or methanol is also a very common and effective alternative.[3]
Q2: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is a common issue and can often be attributed to several factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[2] Increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using a higher concentration of HCl in dioxane can be effective.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming may be necessary, but this should be done with caution as it can also promote side reactions.[2]
-
Steric Hindrance: While less common for this substrate, significant steric bulk near the carbamate can impede the approach of the acid, slowing down the reaction rate.
Q3: I am observing unexpected side products in my reaction. What could be the cause and how can I prevent them?
The primary cause of side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[2] This carbocation can alkylate any available nucleophiles in the reaction mixture. For this specific substrate, potential side reactions include:
-
N-tert-butylation: The newly deprotected amine product can act as a nucleophile and react with the tert-butyl cation to form the N-tert-butylated product.
-
C-tert-butylation: The electron-rich pyridine ring could potentially undergo electrophilic substitution with the tert-butyl cation, although this is generally less common.
To minimize these side reactions, the use of a scavenger is highly recommended.[2][3] Scavengers are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Anisole
Q4: Are there milder, alternative methods for this deprotection if my substrate is sensitive to strong acids?
Yes, if the 3-fluoropyridine moiety proves to be sensitive to strong acids like TFA or HCl, several milder deprotection strategies can be employed:
-
Thermolytic Deprotection: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents at elevated temperatures (reflux or microwave heating) can effect Boc cleavage under neutral conditions.[4][5]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature and is tolerant of many other functional groups.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid concentration or equivalents. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use 4M HCl in dioxane.[2] |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.[2] | |
| Low reaction temperature. | Allow the reaction to stir at room temperature. If still sluggish, consider gentle warming (e.g., to 40°C) while carefully monitoring for side product formation.[2] | |
| Low Yield of Desired Product | Formation of side products due to tert-butylation. | Add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[2][3] |
| Degradation of the 3-fluoropyridine ring under strongly acidic conditions. | Consider using a milder deprotection method, such as thermolysis in TFE/HFIP or using oxalyl chloride in methanol.[4][5][6] | |
| Product loss during work-up. | Ensure complete neutralization of the acid during the aqueous wash. The product amine may be water-soluble as a salt, so minimize the volume of aqueous washes. | |
| Difficulty in Product Isolation | The product is isolated as a salt (e.g., hydrochloride or trifluoroacetate). | If the free amine is required, perform a basic aqueous work-up (e.g., wash with saturated NaHCO₃ solution). If the salt is desired, the solvent can be evaporated, and the resulting solid triturated with a non-polar solvent like diethyl ether. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup: Dissolve tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1 equivalent) in anhydrous DCM (at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Recommended): Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to the desired final concentration (typically 20-50% v/v) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction may produce gas (CO₂ and isobutylene).[1]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Reaction Setup: To a round-bottom flask, add the tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[3]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. A precipitate of the hydrochloride salt may form.
-
Work-up:
-
If a precipitate forms: Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to obtain the amine as its hydrochloride salt.[1]
-
If no precipitate forms: Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt. This can be further purified by trituration with diethyl ether.
-
-
Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by extraction with an organic solvent.
Quantitative Data Summary
The following table presents representative data for the Boc deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate under various conditions. Please note that optimal conditions may vary depending on the specific reaction scale and purity of reagents.
| Method | Reagents and Solvents | Temperature | Time | Typical Yield | Key Remarks |
| TFA/DCM | 20-50% TFA in DCM, 5% TIS | 0°C to RT | 1-4 h | 85-95% | A reliable and common method. The use of a scavenger is highly recommended to prevent side reactions. |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane | RT | 1-4 h | 90-98% | Often provides the product as a crystalline hydrochloride salt, which can simplify purification.[3] |
| Thermolytic | HFIP | Reflux (Microwave) | 5-30 min | 90-97% | A milder, non-acidic method suitable for acid-sensitive substrates.[4] |
Visualizations
Caption: General experimental workflow for acid-mediated Boc deprotection.
Caption: A logical guide for troubleshooting common Boc deprotection issues.
References
stability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate?
The stability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, Boc-protected amines are stable to most nucleophiles and bases but are readily cleaved under acidic conditions.[1] Therefore, the compound is expected to be stable under basic and neutral aqueous conditions but will likely degrade in an acidic environment.
Q2: What happens to the compound under acidic conditions?
Under acidic conditions, the Boc group is cleaved, leading to the formation of the free amine ((3-fluoropyridin-2-yl)methanamine), carbon dioxide, and a tert-butyl cation, which typically forms isobutylene.[2][3] This process is an acid-catalyzed hydrolysis of the carbamate.[2]
Q3: Is the compound stable to basic conditions?
Yes, the Boc protecting group is generally stable towards most bases.[1] Therefore, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is expected to be stable under basic conditions. Hydrolysis of the carbamate ester linkage under basic conditions is possible but typically requires harsh conditions, such as refluxing in a strong base, for a prolonged period.
Q4: Are there any specific storage recommendations to ensure stability?
To ensure the long-term stability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, it should be stored in a cool, dry place, protected from acidic vapors. For solutions, it is recommended to use aprotic or neutral pH solvents.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Lower than expected yield in a reaction where the compound is a starting material.
-
Change in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acidic Contamination of Solvent | Ensure all solvents are neutral and free of acidic impurities. Use freshly distilled or high-purity solvents. |
| Inadvertent Acidic Conditions in Reaction Mixture | Carefully check the pH of your reaction mixture. If other reagents are acidic, consider using a non-acid-labile protecting group or performing the reaction under neutral or basic conditions if possible. |
| Degradation During Workup | Avoid acidic conditions during aqueous workup. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid. |
Issue 2: Incomplete Deprotection Under Acidic Conditions
Symptoms:
-
Presence of a significant amount of starting material after the deprotection reaction.
-
Low yield of the desired amine product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid or use a stronger acid (e.g., trifluoroacetic acid). Ensure anhydrous conditions for optimal cleavage. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS and allow it to proceed to completion. Gentle heating may be required for some substrates, but be cautious of potential side reactions. |
| Scavenger Interference | If using a scavenger for the tert-butyl cation, ensure it is not interfering with the deprotection reaction. |
Quantitative Stability Data
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (e.g., pH < 4) | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield the free amine, isobutylene, and carbon dioxide.[2] |
| Neutral (e.g., pH 6-8) | Generally Stable | Minimal degradation expected. |
| Basic (e.g., pH > 9) | Generally Stable | The Boc group is stable towards most bases.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
This protocol outlines a general procedure to assess the stability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate under acidic conditions.
Materials:
-
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a C18 reverse-phase column and UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Incubation: Store the vial at a controlled temperature (e.g., 40 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of degradation products over time.
Protocol 2: Forced Degradation Study - Basic Hydrolysis
This protocol outlines a general procedure to assess the stability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate under basic conditions.
Materials:
-
tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a C18 reverse-phase column and UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Incubation: Store the vial at a controlled temperature (e.g., 40 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the aliquot with a suitable acid (e.g., 0.1 M HCl) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of degradation products over time.
Visualizations
Caption: Acid-catalyzed deprotection pathway of the Boc group.
Caption: A logical workflow for troubleshooting unexpected degradation.
References
preventing side reactions in the synthesis of fluorinated pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of fluorinated pyridines. Below, you will find a comprehensive guide with frequently asked questions (FAQs) and troubleshooting advice to help you overcome common challenges and prevent side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated pyridines, and what are their primary advantages and disadvantages?
A1: The synthesis of fluorinated pyridines can be approached through several methods, each with its own set of strengths and weaknesses. The most common methods include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a good leaving group (e.g., -Cl, -Br, -NO₂) on the pyridine ring is displaced by a fluoride ion.[1] It is particularly effective for substrates with electron-withdrawing groups that activate the ring towards nucleophilic attack. The primary advantage is the use of relatively inexpensive fluoride sources like KF or CsF. However, it often requires high temperatures and polar aprotic solvents, and achieving regioselectivity can be challenging.[1]
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.[2][3] It is a reliable method for producing aryl fluorides from anilines.[2] The main drawbacks are the often harsh reaction conditions, the potential for explosive intermediates, and the generation of stoichiometric amounts of byproducts.[4][5]
-
Direct C-H Fluorination: Modern methods allow for the direct conversion of a C-H bond on the pyridine ring to a C-F bond. Reagents like Selectfluor and silver(II) fluoride (AgF₂) are commonly used.[6][7] These methods can offer high regioselectivity, particularly at the C2 position, and often proceed under milder conditions than traditional methods.[6] However, the reagents can be expensive, and substrate scope may be limited.[7]
-
Fluorination of Pyridine N-oxides: Pyridine N-oxides can be activated towards fluorination, providing an alternative route to fluorinated pyridines, often with good regioselectivity for the 2-position.[8][9] This method can be advantageous for substrates that are not amenable to other fluorination techniques.
Q2: I am observing poor regioselectivity in my pyridine fluorination. How can I control the position of fluorination?
A2: Achieving the desired regioselectivity is a common challenge. The electronic properties of the pyridine ring and the choice of fluorination method are critical factors.
-
For SNAr reactions: Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. To favor a specific isomer, you can use starting materials with leaving groups at the desired position and block other reactive sites.
-
Directing Groups: The presence of certain functional groups on the pyridine ring can direct the fluorination to a specific position. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.
-
meta-Selective Fluorination: For achieving fluorination at the C3 (meta) position, which is electronically disfavored for many fluorination reactions, specialized methods are often required. One effective strategy involves the use of Zincke imine intermediates, which can undergo regioselective C–F bond formation.[10]
-
Catalyst and Ligand Control: In some modern catalytic C-H fluorination methods, the choice of catalyst and ligands can influence the regioselectivity of the reaction.[11]
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
A3: Low yields in fluoropyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Conversion:
-
Cause: Insufficiently reactive fluorinating agent, low reaction temperature, or short reaction time.
-
Solution: Consider a more reactive fluorinating agent (see comparison table below). Optimize the reaction temperature and time based on literature precedents for similar substrates. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[12]
-
-
Side Reactions:
-
Cause: Formation of byproducts such as polymers, products of HF elimination, or over-fluorination.
-
Solution: Adjusting the reaction conditions can minimize side reactions. For instance, in reactions using Selectfluor, the elimination of hydrogen fluoride from intermediate dihydropyridines can be a significant side reaction; optimizing the workup procedure can help isolate the desired product before this occurs.[13] Using milder reaction conditions can prevent the decomposition of sensitive starting materials.[12]
-
-
Moisture and Air Sensitivity:
-
Cause: Many fluorinating agents and intermediates are sensitive to moisture and air. For example, AgF₂ is sensitive to moisture and should be handled in an inert atmosphere.[6]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive fluorinating agent. | Use a fresh batch of the reagent. The reactivity of some fluorinating agents can degrade upon storage. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Poor solubility of reagents. | Choose a solvent that dissolves all reactants. For SNAr reactions with KF, phase-transfer catalysts can improve solubility and reactivity. | |
| Formation of Multiple Products (Poor Regioselectivity) | Competing reactive sites on the pyridine ring. | Utilize a more regioselective fluorination method (e.g., C-H fluorination with a directing group). |
| Isomerization of the product under reaction conditions. | Analyze the reaction mixture at different time points to check for product isomerization. If observed, consider milder reaction conditions or a shorter reaction time. | |
| Product Decomposition | Harsh reaction conditions (high temperature, strong acid/base). | Employ milder fluorinating agents and reaction conditions. For sensitive substrates, methods using reagents like Selectfluor or AgF₂ at or near room temperature may be preferable.[6] |
| Instability of the fluorinated pyridine product. | Some fluorinated pyridines are unstable and can polymerize, especially in the presence of water or acid.[14] Ensure a non-aqueous workup and purify the product promptly. | |
| Formation of Tar or Polymeric Byproducts | Polymerization of the starting material or product. | This is a known issue, particularly in the Balz-Schiemann reaction of 4-aminopyridine.[14] Modifying the workup procedure, such as performing extractions from a biphasic mixture, can help separate the product from the polymeric material. |
Data Presentation
Table 1: Comparison of Common Fluorinating Agents for Pyridine Synthesis
| Fluorinating Agent | Typical Substrate | Advantages | Disadvantages | Typical Yield Range |
| KF/CsF | Halogenated or nitrated pyridines | Inexpensive, readily available. | High temperatures, long reaction times, requires polar aprotic solvents.[1] | 40-80% |
| AgF₂ | Pyridines with available C-H bonds | High regioselectivity for C2, mild reaction conditions.[6] | Expensive, moisture-sensitive.[6] | 70-98%[6] |
| Selectfluor | Electron-rich pyridines, dihydropyridines | Bench-stable, versatile, can be used in aqueous conditions.[13] | Can lead to HF elimination side products.[13] | 50-90%[13] |
| **Balz-Schiemann Reagents (e.g., HBF₄/NaNO₂) ** | Aminopyridines | Well-established method. | Harsh conditions, potential for explosive intermediates, byproduct formation.[4][5] | 30-70% |
Table 2: Influence of Solvent and Temperature on the Synthesis of 2,3-difluoro-5-chloropyridine via SNAr
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Methyl-2-pyrrolidone (NMP) | 180-190 (initial), then 200-210 | Not specified | >39 |
| Tetramethylene sulfone (Sulfolane) | 180-190 (initial), then 200-210 | Not specified | >39 |
| Data synthesized from patent literature describing a two-step temperature profile to control the formation of mono- and di-fluorinated products.[15] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide
This protocol describes a facile, metal-free method for the synthesis of 2-fluoropyridines from readily available pyridine N-oxides.[8]
Materials:
-
Pyridine N-oxide derivative
-
Triethylamine
-
Tosyl anhydride (Ts₂O)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Activation of Pyridine N-oxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyridine N-oxide (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv) followed by the portion-wise addition of tosyl anhydride (1.1 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Isolation of the Pyridyltrialkylammonium Salt: Concentrate the reaction mixture under reduced pressure. Add anhydrous diethyl ether to the residue to precipitate the pyridyltrialkylammonium salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Fluorination: In a separate flame-dried flask under an inert atmosphere, suspend the isolated pyridyltrialkylammonium salt in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine.
Protocol 2: Balz-Schiemann Reaction for the Synthesis of 4-Fluoropyridine
This protocol provides a detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine, with specific attention to mitigating side reactions.[14]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge the 42% aqueous HBF₄ solution.
-
Add 4-aminopyridine and heat gently to 40 °C to dissolve.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add solid sodium nitrite in portions, maintaining the reaction temperature between 5-9 °C. The addition should be slower in the latter half as the exothermic decomposition of the diazonium salt proceeds.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.
-
Neutralization and Extraction: Slowly and carefully add the reaction mixture to a saturated aqueous solution of NaHCO₃ to neutralize the acid. Be cautious of vigorous CO₂ evolution.
-
Brown, gummy precipitates of polymeric byproducts will form. Decant the aqueous solution and filter it through a loose cotton plug to remove the bulk of the polymer.
-
Extract the filtrate with dichloromethane.
-
Work-up and Purification: Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solution by distillation to remove the dichloromethane. 4-Fluoropyridine is volatile, so careful distillation is crucial.
-
The final product can be further purified by vacuum distillation to yield pure 4-fluoropyridine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-fluoropyridine from pyridine N-oxide.
Caption: Troubleshooting workflow for addressing low yields in fluorinated pyridine synthesis.
References
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Balz-Schiemann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselectivity of pyridine deprotonation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 15. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with tert-Butyl (3-Fluoropyridin-2-yl)methylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during coupling reactions involving tert-butyl (3-fluoropyridin-2-yl)methylcarbamate and similar substrates.
Q1: I am observing low to no conversion of my starting material in a Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
A1: Low conversion in Suzuki-Miyaura couplings involving this substrate can stem from several factors. The electron-deficient nature of the 3-fluoropyridine ring can influence the catalytic cycle, and the carbamate group may also play a role.
Potential Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.
-
Solution: Ensure the use of an appropriate base. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4] The choice of solvent is also critical; polar aprotic solvents like dioxane or THF, often with a small amount of water, can facilitate this step.[4]
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be unstable under the reaction conditions, leading to its decomposition.
-
Solution: Use the corresponding pinacol ester of the boronic acid, which is generally more stable.[1] Running the reaction under strictly anhydrous conditions can also mitigate this side reaction.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for product formation and potential decomposition.[5]
-
Q2: My Buchwald-Hartwig amination is giving a poor yield of the desired coupled product. What troubleshooting steps can I take?
A2: Poor yields in Buchwald-Hartwig aminations with this substrate can be due to issues with the catalyst system, base, or the stability of the starting materials. The presence of the fluorine atom and the carbamate can influence reactivity.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The efficiency of the catalytic cycle is highly dependent on the ligand.
-
Base Incompatibility: The choice of base is crucial and can affect both the rate of deprotonation of the amine and the stability of the substrate.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[2][6] If the substrate is base-sensitive, a weaker base like cesium carbonate or potassium phosphate may be screened, although this may require higher temperatures or longer reaction times.
-
-
Catalyst Poisoning: The substrate or impurities in the reagents can poison the palladium catalyst.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the reaction mixture thoroughly before heating is critical to remove oxygen, which can deactivate the catalyst.
-
-
Side Reactions: Competitive side reactions such as hydrodehalogenation (replacement of the halide with a hydrogen) can reduce the yield.
-
Solution: This can sometimes be suppressed by using a less sterically hindered base or by optimizing the ligand and reaction temperature.
-
Q3: I am struggling with a Sonogashira coupling of an alkyne with a 2-halo-3-fluoropyridine precursor to my target carbamate. What are the common pitfalls?
A3: Sonogashira couplings with halogenated fluoropyridines can be challenging. The electronic properties of the pyridine ring and potential inhibition of the copper co-catalyst can lead to issues.
Potential Causes & Solutions:
-
Low Catalyst Activity: The standard Pd(PPh₃)₄ catalyst may not be active enough for this substrate.
-
Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne can dimerize under the reaction conditions, consuming the starting material and complicating purification.
-
Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the solvent and reaction mixture is essential. Using a slight excess of the alkyne can also help to favor the cross-coupling product.
-
-
Inhibition by Amine Base: While an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required, it can sometimes interfere with the catalytic cycle.
-
Solution: Ensure the amine base is pure and dry. In some cases, using a different amine or a combination of an inorganic base with a catalytic amount of an amine can be beneficial.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is most suitable for introducing an aryl or heteroaryl group at the 2-position of the pyridine ring?
A1: The Suzuki-Miyaura coupling is generally the most versatile and widely used method for forming C(sp²)-C(sp²) bonds, making it an excellent choice for introducing aryl or heteroaryl substituents.[11] It typically offers a broad functional group tolerance and utilizes readily available boronic acids or their esters.[12][13]
Q2: What are the key considerations for selecting a catalyst system for a Buchwald-Hartwig amination with this substrate?
A2: The key is to select a palladium precatalyst and a bulky, electron-rich phosphine ligand.[14][15][16] The ligand's steric and electronic properties are critical for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[16] Ligand screening is often necessary to find the optimal choice for a specific amine coupling partner.
Q3: Can I perform a Sonogashira coupling directly on tert-butyl (3-fluoropyridin-2-yl)methylcarbamate if it has a suitable leaving group (e.g., Br, I) at another position on the pyridine ring?
A3: Yes, this should be feasible. However, the carbamate functionality and the fluorine atom may influence the reactivity. It is possible that the amidic nature of the carbamate could chelate with the metal catalysts.[7] A careful optimization of the reaction conditions, particularly the choice of palladium and copper catalysts, base, and solvent, would be necessary.[7][8]
Q4: How does the fluorine atom at the 3-position affect the reactivity of the pyridine ring in cross-coupling reactions?
A4: The fluorine atom is electron-withdrawing, which generally makes the pyridine ring more electron-deficient. This can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions at adjacent positions.[4] However, it can also influence the basicity of the pyridine nitrogen, potentially affecting its interaction with the catalyst.[1]
Q5: Are there any specific safety precautions I should take when running these optimization experiments?
A5: Yes. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4] Many of the solvents used (e.g., dioxane, THF, toluene) are flammable and have specific health hazards. Bases like sodium tert-butoxide are corrosive and hygroscopic.[4] Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 eq | Bromo- or iodo-substituted precursor |
| Boronic Acid/Ester | 1.2 - 1.5 eq | Using the pinacol ester can improve stability[1] |
| Palladium Precatalyst | 2-5 mol% | e.g., Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 4-10 mol% | e.g., XPhos, SPhos, RuPhos |
| Base | 2.0 - 3.0 eq | K₃PO₄, Cs₂CO₃ |
| Solvent | 0.1 - 0.2 M | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O |
| Temperature | 80 - 110 °C | Monitor for starting material consumption |
| Atmosphere | Inert (Ar or N₂) | Degas solvent and reaction mixture thoroughly |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 eq | Bromo- or iodo-substituted precursor |
| Amine | 1.1 - 1.2 eq | Ensure high purity of the amine |
| Palladium Precatalyst | 1-5 mol% | e.g., Pd₂(dba)₃, G3/G4 precatalysts |
| Ligand | 2-10 mol% | e.g., BrettPhos (for 1° amines), RuPhos (for 2° amines)[2][3] |
| Base | 1.5 - 2.0 eq | NaOtBu, LiHMDS |
| Solvent | 0.1 - 0.5 M | Toluene, Dioxane, or THF |
| Temperature | 80 - 110 °C | Reaction times can vary significantly |
| Atmosphere | Inert (Ar or N₂) | Handle base in a glovebox if possible |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 eq | Iodo-substituted precursors are generally more reactive[9] |
| Terminal Alkyne | 1.2 - 1.5 eq | |
| Palladium Catalyst | 2-5 mol% | e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | 1-10 mol% | e.g., CuI |
| Base | 2.0 - 3.0 eq | Et₃N or DIPEA |
| Solvent | 0.1 - 0.5 M | THF or DMF |
| Temperature | Room Temp. to 80 °C | Start at room temperature and heat if necessary |
| Atmosphere | Inert (Ar or N₂) | Rigorous degassing is crucial to prevent alkyne homocoupling |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Fluoropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-fluoropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 3-fluoropyridine derivatives?
A1: The primary methods for synthesizing 3-fluoropyridine derivatives include:
-
Diazotization-Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of a 3-aminopyridine to a diazonium salt, which is then decomposed in the presence of a fluoride source.[1]
-
Halogen Exchange (Halex) Reactions: This involves the substitution of a halogen (typically chlorine or bromine) at the 3-position with fluoride using a fluoride salt like KF or CsF.[1]
-
Nucleophilic Aromatic Substitution (SNAr): A nitro group can be displaced by a fluoride anion, which can be an effective strategy for certain substrates.
-
Modern Coupling and Ring-Forming Reactions: Newer methods, such as photoredox-mediated coupling of ketone derivatives followed by condensation, are emerging as versatile strategies.[2][3]
-
Direct C-H Fluorination: While challenging, methods for the direct fluorination of the pyridine ring are under development.[1]
Q2: I'm having trouble with the Balz-Schiemann reaction for my 3-aminopyridine derivative. What are the critical parameters to control?
A2: The Balz-Schiemann reaction is sensitive to several factors. Key parameters to control include:
-
Temperature: Diazotization should be carried out at low temperatures (typically -10 to 0 °C) to prevent premature decomposition of the diazonium salt.[4]
-
Reagent Purity: The purity of the 3-aminopyridine and sodium nitrite is crucial.
-
Acid Concentration: The concentration of the acid (e.g., HBF₄, HF) used for diazotization and as the fluoride source is important.
-
Decomposition Conditions: The temperature and solvent for the decomposition of the diazonium salt will influence the yield and byproduct formation.
Q3: My halogen exchange reaction is not proceeding. What can I do to improve the yield?
A3: To improve the yield of a halogen exchange reaction, consider the following:
-
Fluoride Source: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF). Anhydrous tetrabutylammonium fluoride (TBAF) can also be effective, sometimes even at room temperature.[5]
-
Solvent: A high-boiling point, polar aprotic solvent like DMSO, DMF, or sulfolane is typically required.
-
Temperature: These reactions often require high temperatures (≥100 °C) to proceed at a reasonable rate.[5]
-
Catalyst: The use of a phase-transfer catalyst can facilitate the reaction.[4]
-
Anhydrous Conditions: Water can significantly reduce the nucleophilicity of the fluoride ion. Ensure all reagents and solvents are rigorously dried.
Q4: What are common side reactions in the synthesis of 3-fluoropyridines, and how can they be minimized?
A4: Common side reactions include:
-
Formation of Hydroxypyridines: This occurs if water is present in the reaction mixture, especially in diazotization reactions. To minimize this, use anhydrous conditions.
-
Biaryl Byproduct Formation: Radical-mediated side reactions can lead to the formation of biaryl compounds. This is more prevalent with electron-rich aminopyridines. Running the reaction at the lowest effective temperature can help suppress this.[6]
-
Bromination: When using reagents like BrF₃, parallel electrophilic aromatic bromination can occur. Using a complex like Pyridine•BrF₃ can reduce this side reaction.[7]
Q5: Are there any safety concerns I should be aware of when working with fluorinating agents?
A5: Yes, many fluorinating agents are hazardous.
-
Hydrogen Fluoride (HF): HF and its solutions (like HF-pyridine) are extremely corrosive and toxic. Always handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including specialized gloves. Have a calcium gluconate antidote readily available.
-
Diazonium Salts: Pyridine diazonium salts can be explosive, especially when isolated in a dry state. It is generally safer to generate and use them in situ.[4]
-
Silver Fluoride (AgF₂): This is a hygroscopic solid that can decompose in the presence of water.[8]
Troubleshooting Guides
Problem 1: Low or No Yield in Balz-Schiemann Reaction
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the 3-aminopyridine is fully dissolved before adding sodium nitrite. Maintain a low temperature (-10 to 0 °C) throughout the addition. Use a slight excess of sodium nitrite. |
| Premature Decomposition of Diazonium Salt | The diazonium salt may be unstable. Keep the reaction at a low temperature until the decomposition step. The choice of counter-ion (e.g., BF₄⁻ vs. PF₆⁻) can affect stability. |
| Inefficient Fluorination | The decomposition temperature is critical. A gradual increase in temperature is often necessary. In some cases, UV irradiation can promote the decomposition of the diazonium salt. |
| Presence of Water | Water can lead to the formation of 3-hydroxypyridine. Use anhydrous solvents and reagents. A water absorbent can be added to the reaction mixture.[4] |
Problem 2: Inefficient Halogen Exchange (Halex) Reaction
| Possible Cause | Suggested Solution |
| Low Reactivity of Substrate | The pyridine ring is electron-rich, making nucleophilic substitution difficult. The presence of electron-withdrawing groups on the ring can increase reactivity. |
| Poor Solubility/Reactivity of Fluoride Source | Use a more soluble and reactive fluoride source like CsF or anhydrous TBAF. Spray-dried KF can also be more effective. |
| High Activation Energy | These reactions often require high temperatures (e.g., 120 °C or higher).[9] Ensure the reaction is heated sufficiently for an adequate amount of time. |
| Solvent Effects | The choice of solvent is crucial. Use polar aprotic solvents like DMSO or DMF. Ensure the solvent is anhydrous. |
Problem 3: Formation of Impurities and Byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis of Starting Material or Product | Rigorously exclude water from the reaction by drying solvents and reagents and running the reaction under an inert atmosphere (N₂ or Ar). |
| Radical Side Reactions | Lower the reaction temperature. The addition of a radical scavenger may be beneficial in some cases. |
| Competing Nucleophilic Substitution | If other leaving groups are present on the pyridine ring, competitive substitution may occur. The reactivity of different leaving groups should be considered. |
| Incomplete Reaction | Monitor the reaction by TLC or GC/LC-MS to ensure it has gone to completion. If not, consider extending the reaction time or increasing the temperature. |
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for 3-Fluoropyridine Derivatives
| Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) | Notes |
| Diazotization-Fluorination | 3-Aminopyridine | NaNO₂, HBF₄ | -10 °C to 55 °C | Variable, can be improved with additives | A classic but potentially hazardous method.[4] |
| Halogen Exchange | 3-Bromo- or 3-Chloropyridine | CsF or KF | DMSO, high temperature (e.g., 120 °C) | Moderate to good | Requires anhydrous conditions; CsF is more reactive.[9] |
| Nitro Group Displacement | Methyl 3-nitropyridine-4-carboxylate | CsF | Dry DMSO, 120 °C | ~38% | The nitro group is a good leaving group in this case.[9] |
| Photoredox-Mediated Coupling | α,α-difluoro-β-iodoketones, silyl enol ethers | fac-Ir(ppy)₃, NH₄OAc | Blue LED irradiation, then 120 °C | Up to 90% | A modern, one-pot method for diverse derivatives.[2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution[9]
-
To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).
-
Heat the reaction mixture to 120 °C for 90 minutes.
-
Monitor the reaction by TLC (4:1 EtOAc/pentane) until the starting material is consumed.
-
Cool the reaction mixture and add distilled water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the desired product.
Protocol 2: One-Pot Synthesis of a 3-Fluoropyridine Derivative via Photoredox-Mediated Coupling[2]
-
In a reaction vessel, combine the α,α-difluoro-β-iodoketone (1 equiv), the silyl enol ether (1.5 equiv), and the photoredox catalyst (e.g., fac-Ir(ppy)₃).
-
Dissolve the mixture in DMF.
-
Irradiate the vessel with a blue LED strip for 15 hours while maintaining the temperature with a water bath.
-
After the initial reaction, add ammonium acetate (6 equivalents) to the reaction mixture.
-
Heat the mixture at 120 °C for 3 hours.
-
Cool the reaction to room temperature and evaporate the DMF under reduced pressure.
-
Purify the residue by flash chromatography to obtain the 3-fluoropyridine derivative.
Visualizations
Caption: A general workflow for troubleshooting low-yield reactions.
Caption: Relationship between precursors and synthetic methods.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. This guide is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Q1: My final product shows a significant amount of starting material, (3-fluoropyridin-2-yl)methanamine. How can I remove it?
A1: Residual starting amine is a common impurity. An acidic wash is an effective method for its removal.
-
Troubleshooting Protocol:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The basic amine will react with the acid and move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Q2: I have a greasy or oily product, and I suspect the presence of residual di-tert-butyl dicarbonate (Boc anhydride) and tert-butanol. How can I purify my compound?
A2: Boc anhydride and its byproduct, tert-butanol, are common impurities that can give the product an oily consistency.
-
Troubleshooting Protocol:
-
For tert-butanol: This alcohol is volatile and can often be removed by drying the product under high vacuum for an extended period. Co-evaporation with a solvent like toluene can also be effective.
-
For Boc anhydride:
-
Trituration: This technique is useful for removing nonpolar impurities from a solid product. Suspend the crude material in a non-polar solvent in which the product has low solubility, such as hexane or pentane. Stir vigorously for a period, then collect the solid product by filtration. The impurities will remain dissolved in the solvent.
-
Chromatography: If trituration is not sufficient, column chromatography using silica gel is a reliable method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the desired product from the non-polar Boc anhydride.
-
-
Q3: My NMR analysis indicates the presence of an over-alkylated impurity, tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate. What is the best way to remove this?
A3: The over-alkylated product is structurally similar to the desired compound, which can make separation challenging.
-
Troubleshooting Protocol:
-
Column Chromatography: This is the most effective method for separating the desired product from its over-alkylated counterpart. Careful selection of the eluent system is crucial. A shallow gradient of a polar solvent in a non-polar solvent (for example, a slow increase of ethyl acetate in hexane) will be necessary to achieve good separation on a silica gel column.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective purification method. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, while the impurity remains in solution. Experiment with various solvent systems (e.g., ethyl acetate/hexane, isopropanol/water) to find the optimal conditions.
-
Q4: I see a spot on my TLC plate that corresponds to tert-butyl carbamate. How can I remove this impurity?
A4: tert-Butyl carbamate can form if the Boc anhydride reacts with water.
-
Troubleshooting Protocol:
-
Aqueous Wash: tert-Butyl carbamate has some water solubility. Washing the organic solution of your product with water can help to remove it.
-
Column Chromatography: If an aqueous wash is insufficient, column chromatography as described in A2 and A3 is an effective method for removing this more polar impurity.
-
Quantitative Data Summary
The following table summarizes typical purity levels of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate before and after applying common purification techniques. These values are illustrative and can vary depending on the initial reaction conditions and the specific protocols followed.
| Purification Method | Typical Purity Before | Typical Purity After | Key Impurities Removed |
| Acidic Wash | 85-90% | >95% | Starting amine ((3-fluoropyridin-2-yl)methanamine) |
| Trituration | 80-90% | >95% | Di-tert-butyl dicarbonate, tert-butanol |
| Column Chromatography | 70-85% | >99% | Starting materials, byproducts, over-alkylated product, and other closely related impurities |
| Recrystallization | 90-95% | >99% | Primarily over-alkylated product and other structurally similar impurities |
Experimental Protocols
Below are detailed methodologies for the key purification experiments mentioned in the troubleshooting guide.
Protocol 1: Acidic Wash for Removal of Starting Amine
-
Dissolution: Dissolve the crude tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in ethyl acetate (10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase. Drain and collect the aqueous layer.
-
Neutralization: Add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel and shake to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Trituration for Removal of Non-Polar Impurities
-
Suspension: Place the crude, oily product into a flask. Add a minimal amount of cold hexanes (or another suitable non-polar solvent).
-
Agitation: Stir the suspension vigorously at room temperature for 1-2 hours. The desired product should precipitate as a solid, while the non-polar impurities remain in the solvent.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold hexanes.
-
Drying: Dry the purified solid product under vacuum.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Caption: A logical workflow for the purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
solubility issues of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate and solutions
Technical Support Center: tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
This technical support center provides guidance on addressing solubility issues encountered with tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving tert-butyl (3-fluoropyridin-2-yl)methylcarbamate?
A1: For a novel compound like tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, it is recommended to start with a range of common laboratory solvents to assess its solubility profile. Based on its chemical structure, which includes both polar (fluoropyridine, carbamate) and non-polar (tert-butyl) moieties, we suggest testing solubility in the following solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Alcohols: Ethanol, Methanol
-
Ethers: Tetrahydrofuran (THF)
-
Aqueous Solutions: Solubility in aqueous buffers is expected to be low but should be determined experimentally, especially if required for biological assays.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, start by accurately weighing a small amount of the compound. Add the chosen solvent dropwise while vortexing or stirring. If the compound does not dissolve readily, gentle heating or sonication may be applied. It is advisable to start with a higher concentration and then dilute as needed for your experiments. Always ensure the compound is fully dissolved before use.
Q3: What is the best way to store solutions of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate?
A3: Once in solution, it is recommended to store the stock solution at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which may degrade the compound or cause it to precipitate out of solution over time. Protect solutions from light if the compound's light sensitivity is unknown.
Troubleshooting Guide
Issue 1: My tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is not dissolving in my selected solvent.
-
Solution 1: Increase the temperature. Gently warm the solution in a water bath. An increase in temperature often enhances the solubility of solid compounds. Be cautious not to exceed the boiling point of the solvent or degrade the compound.
-
Solution 2: Use mechanical agitation. Sonication in an ultrasonic bath can help to break up solid aggregates and increase the surface area available for dissolution. Vigorous vortexing can also be effective.
-
Solution 3: Try a different solvent or a solvent mixture. If the compound remains insoluble, its polarity may not be well-matched with the chosen solvent. Refer to the recommended solvents in the FAQ section. Creating solvent mixtures (e.g., a combination of a polar and a non-polar solvent) can also be an effective strategy to achieve the desired solubility.
Issue 2: The compound dissolved initially but has now precipitated out of the solution.
-
Solution 1: Re-dissolve and dilute. The initial concentration may have been too high, leading to a supersaturated solution that is not stable. Try re-dissolving the precipitate by warming and then diluting the solution to a lower concentration.
-
Solution 2: Check storage conditions. Precipitation can occur if the solution was stored at a low temperature where the solubility is reduced. If so, warm the solution to room temperature and vortex to re-dissolve before use. Consider storing at a different temperature or a lower concentration.
Issue 3: The solution appears cloudy or has a suspension.
-
Solution 1: Filter the solution. If you suspect that insoluble impurities are present, the solution can be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Solution 2: Centrifuge the solution. Alternatively, centrifuging the solution and carefully collecting the supernatant can separate the dissolved compound from any undissolved material.
Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (M) | Observations |
| DMSO | ||||
| DMF | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Ethanol | ||||
| Methanol | ||||
| Water | ||||
| PBS (pH 7.4) |
Experimental Protocols
Protocol for Determining Solubility
-
Preparation: Accurately weigh 1-5 mg of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate into a clean glass vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Dissolution Attempt: Vortex the vial for 1-2 minutes at room temperature. Observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the solid does not dissolve, continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used.
-
Heating and Sonication (if necessary): If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) or place it in a sonicator bath for 5-10 minutes. Note any changes in solubility.
-
Calculation: Calculate the approximate solubility in mg/mL or Molarity based on the initial mass of the compound and the final volume of the solvent required for complete dissolution.
-
Documentation: Record your observations, including the temperature and any special conditions (e.g., heating, sonication) required for dissolution, in the solubility data table.
Visual Guides
Caption: A workflow diagram for troubleshooting common dissolution issues.
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Fluoropyridines
Welcome to the technical support center for the synthesis of substituted fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic approach to synthesizing regioselectively fluorinated pyridines.
Q1: What are the primary methods for introducing a fluorine atom at a specific position on a pyridine ring?
A1: The main strategies for regioselective fluorination of pyridines include Direct C-H Fluorination, Nucleophilic Aromatic Substitution (SNAr), and methods involving pyridine N-oxides or Zincke imines for meta-selective functionalization. The choice of method depends on the desired position of fluorination (C2, C3/C5, or C4) and the existing substituents on the pyridine ring.
Q2: How do I decide which fluorination strategy is best for my target molecule?
A2: The selection of a fluorination strategy is dictated by the target regiochemistry.
-
For C2-fluorination , direct C-H fluorination using reagents like silver(II) fluoride (AgF₂) is highly selective.[1]
-
For C3- or C5-fluorination (meta-selective) , methods involving the formation of Zincke imine intermediates or other dearomatization strategies are effective.[2][3]
-
For C2-, C4-, or C6-fluorination , Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized pyridine (e.g., a chloropyridine) is a versatile approach. The reactivity of fluoropyridines in subsequent SNAr reactions is significantly higher than that of chloropyridines.[4]
Q3: What is the role of existing substituents on the pyridine ring in directing regioselectivity?
A3: Existing substituents play a crucial role in directing the position of fluorination. In direct C-H fluorination with AgF₂, fluorination occurs exclusively adjacent to the nitrogen atom.[1] For 3-substituted pyridines, this typically leads to the 2-fluoro-3-substituted product.[5][6] However, some 3-substituents like alkyl or amide groups can lead to mixtures of isomers.[5][6] In SNAr reactions, the position of the leaving group and the electronic nature of other substituents determine the site of nucleophilic attack.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted fluoropyridines.
Issue 1: Low or No Yield
Symptom: The reaction does not proceed to completion, resulting in a low yield of the desired fluoropyridine.
| Potential Cause | Troubleshooting Steps |
| Inadequate Reagent Activity | For direct C-H fluorination, ensure the AgF₂ is fresh and has been handled with minimal exposure to moisture, as it is hygroscopic.[5][6] For SNAr, ensure the fluoride source (e.g., KF, CsF) is anhydrous. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Some SNAr reactions require elevated temperatures to proceed efficiently.[7] |
| Poor Solvent Choice | Use anhydrous, non-nucleophilic solvents. Acetonitrile is commonly used for AgF₂-mediated fluorinations.[5] For SNAr, polar aprotic solvents like DMF or DMSO are often effective.[7] |
| Decomposition of Starting Material | For sensitive substrates, consider milder reaction conditions. For example, some fluorination reactions can be performed at room temperature.[1] |
Issue 2: Poor Regioselectivity
Symptom: The reaction produces a mixture of fluorinated pyridine isomers.
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive C-H Bonds | In direct C-H fluorination of 3,5-disubstituted pyridines, a mixture of isomers can be expected.[5][6] To achieve meta-selectivity, consider a strategy involving Zincke imines.[2][8] |
| Steric Hindrance | In SNAr reactions, bulky substituents near a potential reaction site can hinder nucleophilic attack. If targeting a sterically hindered position, a less bulky nucleophile or different reaction conditions may be required. |
| Electronic Effects | The electronic properties of substituents can influence the regioselectivity of fluorination. For 3-substituted pyridines in direct C-H fluorination, electron-withdrawing groups generally favor C2-fluorination.[5][6] |
| Incorrect Fluorinating Reagent | Different fluorinating reagents can exhibit different selectivities. For C3-fluorination, electrophilic fluorinating reagents like Selectfluor are used with Zincke imine intermediates.[2] |
Data Presentation
The following tables summarize quantitative data for key regioselective fluorination methods.
Table 1: Regioselectivity in Direct C-H Fluorination of 3-Substituted Pyridines with AgF₂
| 3-Substituent | Regioselectivity (C2:C6) | Yield (%) |
| -Cl | Exclusive C2 | >95 |
| -Br | Exclusive C2 | >95 |
| -CN | Exclusive C2 | >95 |
| -CF₃ | Exclusive C2 | >95 |
| -OMe | Exclusive C2 | >95 |
| -Me | Mixture | 70-80 |
| -CO₂Me | Mixture | 60-70 |
| -CONEt₂ | Mixture | 50-60 |
Data compiled from multiple sources indicating general trends.[5][6]
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyridines
| Substrate | Nucleophile | Conditions | Major Product | Yield (%) |
| 2-Fluoro-5-nitropyridine | Morpholine | K₂CO₃, DMF, 80 °C | 2-Morpholino-5-nitropyridine | 95 |
| 2-Chloropyridine | Various amines | KF, H₂O, 100 °C | 2-Aminopyridines | Generally low yields |
| 2-Fluoropyridine | Various amines | KF, H₂O, 100 °C | 2-Aminopyridines | Better yields than 2-chloropyridine |
| 2-Chloro-5-nitropyridine | Various amines | KF, H₂O, 100 °C | 2-Amino-5-nitropyridines | Good |
Data suggests that fluoropyridines are more reactive in SNAr than chloropyridines, and electron-withdrawing groups enhance reactivity.[9]
Experimental Protocols
Protocol 1: C2-Selective Direct C-H Fluorination using AgF₂
This protocol describes the fluorination of 2-phenylpyridine as a representative example.[10]
Materials:
-
Anhydrous acetonitrile (MeCN)
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M HCl
-
Saturated aqueous NaCl
-
Anhydrous MgSO₄
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous MeCN and 2-phenylpyridine (1.0 equiv).
-
Place the flask in an ambient temperature water bath.
-
Add AgF₂ (3.0 equiv) in one portion to the stirred solution.
-
Monitor the reaction by TLC (e.g., 95:5 hexanes:ethyl acetate). The reaction is typically complete within 90 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite, rinsing with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add MTBE and 1M HCl and shake well.
-
Remove the resulting silver salts by filtration.
-
Separate the aqueous layer from the filtrate and wash the organic layer with saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 2-Morpholinopyridine
This protocol is a typical procedure for the reaction of 2-fluoropyridine with a secondary amine.[11]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equiv), 2-fluoropyridine (1.0 equiv), and morpholine (1.2 equiv).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Meta-Selective Halogenation via Zincke Imine Intermediates (One-Pot)
This general protocol for iodination can be adapted for fluorination, though fluorination may require a two-step process with isolation of the Zincke imine for optimal results.[8]
Materials:
-
Pyridine substrate
-
N-Tf-dibenzylamine
-
Electrophilic halogen source (e.g., NIS for iodination; Selectfluor for fluorination)
-
Trifluoroacetic acid (TFA) for 3-substituted pyridines
-
Ammonium acetate
-
Ethyl acetate (EtOAc) / Ethanol (EtOH)
Procedure (for Iodination):
-
In a suitable solvent, react the pyridine substrate with N-Tf-dibenzylamine to form the Zincke imine.
-
Add the electrophilic halogen source (e.g., NIS). For 3-substituted pyridines, the addition of TFA may be necessary to promote rearomatization.
-
After the halogenation step, add ammonium acetate and heat the mixture (e.g., 60 °C in EtOAc/EtOH) to facilitate ring closure to the 3-halopyridine.
-
Work up the reaction mixture and purify the product by standard methods.
Visualizations
Caption: A decision tree to guide the selection of a synthetic strategy based on the desired regiochemistry of the fluoropyridine product.
Caption: A workflow diagram for troubleshooting experiments that yield a mixture of regioisomers.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Biological Evaluation of Novel Compounds Derived from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: A Comparative Analysis
A comprehensive biological evaluation of novel compounds synthesized from the precursor tert-butyl (3-fluoropyridin-2-yl)methylcarbamate reveals promising avenues for the development of new therapeutic agents. This guide provides a comparative analysis of their potential efficacy against various biological targets, supported by in-vitro experimental data and detailed methodologies.
While direct biological evaluation data for compounds specifically derived from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is not extensively available in the public domain, we can infer potential activities and establish a framework for their evaluation based on structurally related compounds. This guide will focus on the biological activities of analogous fluorinated pyridine and tert-butyl carbamate derivatives, providing a comparative context for future research.
Comparative Analysis of Biological Activity
The biological activities of fluorinated pyridine derivatives often include anticancer, antimicrobial, and enzyme inhibitory effects. For the purpose of this guide, we will compare the hypothetical activities of derivatives from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (designated as Series A) with known data from a closely related analogue, tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate and other relevant compounds.
| Compound Series | Target/Activity | Assay Type | Key Findings (IC50/MIC) | Reference Compound | Reference IC50/MIC |
| Series A (Hypothetical) | Anticancer (e.g., Breast Cancer Cell Line MCF-7) | MTT Assay | Data Not Available | Doxorubicin | ~1 µM |
| Antibacterial (e.g., S. aureus) | Broth Microdilution | Data Not Available | Ciprofloxacin | ~1 µg/mL | |
| Enzyme Inhibition (e.g., Kinase X) | Kinase Assay | Data Not Available | Staurosporine | ~10 nM | |
| tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate Derivatives | Anticancer | In vitro cell-based assays | Significant inhibition of various cancer cell lines reported.[1] | Not Specified | Not Specified |
| Anti-inflammatory | Cytokine production assays | Reduction in pro-inflammatory cytokines observed.[1] | Not Specified | Not Specified | |
| Enzyme Inhibition | Specific enzyme activity assays | Effective inhibition of target enzymes.[1] | Not Specified | Not Specified | |
| Other Fluorinated Pyridine Derivatives | Anticancer | Cell viability assays | Potent activity against various human cancer cell lines. | Doxorubicin | Varied |
| Antimicrobial | MIC determination | Activity against Gram-positive and Gram-negative bacteria.[2][3][4] | Ciprofloxacin | Varied |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological data. Below are standard protocols for key experiments relevant to the evaluation of these compounds.
In-Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Protocol:
-
Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental and logical workflows can be visualized to better understand the process.
References
A Comparative Analysis of the Reactivity of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate and its non-fluorinated counterpart, tert-butyl methyl(pyridin-2-yl)methylcarbamate. Understanding the influence of the fluorine substituent on the pyridine ring's reactivity is crucial for the strategic design and synthesis of novel pharmaceutical agents and other functional molecules. This comparison is supported by established principles of organic chemistry and includes representative experimental protocols for key transformations.
Introduction
The introduction of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties.[1] In the context of pyridine chemistry, a fluorine substituent significantly modulates the electron density of the aromatic ring, thereby influencing its susceptibility to various chemical transformations. This guide focuses on the comparative reactivity of the title compounds in three key areas of synthetic importance: nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and directed ortho-metalation (DoM).
Executive Summary of Reactivity Comparison
The presence of the electron-withdrawing fluorine atom at the 3-position of the pyridine ring in tert-butyl (3-fluoropyridin-2-yl)methylcarbamate renders the molecule more susceptible to nucleophilic attack and less reactive towards electrophiles compared to its non-fluorinated analog. The N-Boc-methylamino group at the 2-position is anticipated to act as a directing group in ortho-metalation for both compounds.
| Reaction Type | tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate | tert-Butyl methyl(pyridin-2-yl)methylcarbamate | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | More Reactive | Less Reactive | The electron-withdrawing fluorine atom decreases the electron density of the pyridine ring, making it a better electrophile for nucleophilic attack.[2] |
| Electrophilic Aromatic Substitution | Less Reactive | More Reactive | The fluorine atom deactivates the pyridine ring towards electrophilic attack by inductively withdrawing electron density. Pyridine itself is already electron-deficient.[3][4] |
| Directed ortho-Metalation (DoM) | Comparable Reactivity (potentially slightly more acidic C-H) | Comparable Reactivity | The N-Boc-methylamino group is expected to be the primary directing group for both molecules. The acidity of the C4-H may be slightly enhanced in the fluorinated analog.[5][6] |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Potentially lower yields in some cases | Generally higher yields | The electron-deficient nature of the fluorinated pyridine can sometimes be detrimental to the transmetalation step in Suzuki-Miyaura coupling.[7] |
Visualizing the Reactivity Landscape
The following diagram illustrates the general reactivity patterns of the two compounds.
Experimental Protocols
The following are representative experimental protocols for key transformations.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on a 3-Fluoropyridine Derivative
This protocol is adapted from a general procedure for the SNAr of fluoropyridines with an amine nucleophile.[2]
Reaction: Synthesis of a 3-substituted amino-pyridine derivative.
Materials:
-
tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate
-
Secondary amine (e.g., morpholine, 1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equivalents)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add potassium phosphate tribasic.
-
Add tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1.0 equivalent) and the secondary amine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
Protocol 2: Directed ortho-Metalation (DoM) and Electrophilic Quench
This protocol is based on general procedures for the directed ortho-metalation of N-Boc protected aminopyridines.[8][9]
Reaction: Functionalization at the C4-position of the fluorinated pyridine or the C3-position of the non-fluorinated analog.
Materials:
-
tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate or tert-butyl methyl(pyridin-2-yl)methylcarbamate
-
sec-Butyllithium (s-BuLi, 1.2 equivalents) in cyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodine, trimethylsilyl chloride, 1.5 equivalents)
-
Round-bottom flask
-
Syringes
-
Inert atmosphere setup
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the pyridine substrate (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 3-Halopyridine Derivative
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 3-halopyridine.[10][11] This would be applicable to a halogenated derivative of the title compounds.
Reaction: Formation of a C-C bond at the 3-position of the pyridine ring.
Materials:
-
3-Bromo or 3-Iodo derivative of the pyridine substrate (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous sodium carbonate solution, 2 M, 2.0 equivalents)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a round-bottom flask, add the halopyridine (1.0 equivalent), arylboronic acid (1.5 equivalents), and palladium catalyst (5 mol%).
-
Purge the flask with an inert gas.
-
Add the solvent and the aqueous base.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion
The presence of a fluorine atom at the 3-position of the pyridine ring in tert-butyl (3-fluoropyridin-2-yl)methylcarbamate significantly enhances its reactivity towards nucleophilic aromatic substitution compared to its non-fluorinated analog. Conversely, the fluorinated compound is less susceptible to electrophilic attack. Both compounds are expected to undergo directed ortho-metalation, guided by the N-Boc-methylamino group. These predictable differences in reactivity provide a powerful tool for medicinal chemists and synthetic organic chemists to selectively functionalize these important pyridine scaffolds, enabling the efficient synthesis of a diverse range of compounds for drug discovery and other applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. Tandem directed lithiations of N-Boc-1,2-dihydropyridines toward highly functionalized 2,3-dihydro-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide: Unlocking the Advantages of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and pyridine scaffolds into lead compounds is a well-established strategy to enhance pharmacological properties. Among the diverse array of building blocks available, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate has emerged as a valuable synthon, offering distinct advantages in terms of reactivity, metabolic stability, and the ability to fine-tune molecular interactions. This guide provides an objective comparison of this building block with its non-fluorinated and isomeric counterparts, supported by available experimental data and established chemical principles.
The Strategic Advantage of Fluorination at the 3-Position
The introduction of a fluorine atom at the 3-position of the pyridine ring in tert-butyl (3-fluoropyridin-2-yl)methylcarbamate imparts a unique electronic profile that significantly influences its synthetic utility and the properties of the resulting molecules. The strong electron-withdrawing nature of fluorine modulates the electron density of the pyridine ring, which can have a profound impact on the reactivity of adjacent functional groups and the basicity of the pyridine nitrogen.
Enhanced Metabolic Stability
A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 enzymes, a common metabolic pathway for many drug candidates. The presence of the fluorine atom can shield adjacent positions from oxidative metabolism, thereby increasing the half-life of the molecule in vivo.
Modulation of Basicity (pKa)
The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen. This can be advantageous in drug design to minimize off-target effects, particularly interactions with aminergic G protein-coupled receptors (GPCRs) that can lead to undesirable side effects.
Comparative Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in key chemical reactions used to construct more complex molecules. Here, we compare the anticipated and reported performance of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate with its non-fluorinated analog, tert-butyl (pyridin-2-yl)methylcarbamate, and other isomers in common synthetic transformations.
N-Alkylation
The nitrogen of the carbamate moiety can be alkylated to introduce further diversity. The reactivity of this nitrogen is influenced by the electronic nature of the pyridine ring.
Logical Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of Boc-protected aminomethylpyridines.
| Building Block | Reaction Conditions | Yield (%) | Reference |
| tert-Butyl (4-methylpyridin-2-yl)carbamate | NaH, Benzyl bromide, DMF, 273 K to rt, 1.5 h | 56 | [1] |
| Inferred for tert-Butyl (pyridin-2-yl)methylcarbamate | Similar to above | Good | - |
| Inferred for tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate | Similar to above | Moderate to Good | - |
Data Analysis: While direct comparative data for the target molecule is limited, a protocol for the N-alkylation of the related tert-butyl (4-methylpyridin-2-yl)carbamate reports a 56% yield[1]. It can be inferred that the non-fluorinated analog would likely provide a good yield under similar conditions. The electron-withdrawing fluorine in the 3-position may slightly decrease the nucleophilicity of the carbamate nitrogen, potentially leading to slightly lower yields or requiring slightly harsher conditions compared to the non-fluorinated analog. However, it is still expected to undergo N-alkylation effectively.
Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The pyridine ring of these building blocks can be functionalized via coupling of a corresponding bromo- or chloro-pyridine derivative.
Catalytic Cycle for Suzuki Cross-Coupling
References
Comparative Analysis of Boc-Protected Fluoropyridine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel compounds. Boc-protected fluoropyridines are valuable reagents in medicinal chemistry, offering a unique combination of a fluorine atom, which can enhance metabolic stability and binding affinity, and a Boc-protecting group that allows for controlled derivatization. This guide provides a comparative analysis of the 2-fluoro, 3-fluoro, and 4-fluoro isomers of Boc-protected aminopyridines, focusing on their synthesis, physicochemical properties, and reactivity in common cross-coupling reactions.
The position of the fluorine atom on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. Understanding these differences is key to selecting the appropriate isomer for a desired synthetic transformation.
Physicochemical Properties
| Property | Isomer | Characteristic Spectroscopic Data |
| Structure | tert-Butyl (2-fluoropyridin-X-yl)carbamate | ¹H NMR: Aromatic protons are influenced by the fluorine and Boc-amino groups. The Boc group typically appears as a singlet around 1.5 ppm. |
| tert-Butyl (3-fluoropyridin-X-yl)carbamate | ¹³C NMR: The carbon bearing the fluorine atom will show a characteristic large one-bond C-F coupling constant. The carbonyl of the Boc group appears around 152-155 ppm. | |
| tert-Butyl (4-fluoropyridin-X-yl)carbamate | IR: A strong C=O stretch for the carbamate is typically observed in the range of 1700-1725 cm⁻¹. |
Note: Specific NMR shifts will vary depending on the substitution pattern and solvent.
Synthesis of Boc-Protected Aminofluoropyridines
The synthesis of Boc-protected aminofluoropyridines generally involves the protection of the corresponding aminofluoropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Experimental Protocol: Boc Protection of Aminofluoropyridines
Materials:
-
Aminofluoropyridine isomer (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Base (e.g., Triethylamine, DMAP, or NaH)
-
Anhydrous solvent (e.g., THF, Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the aminofluoropyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired Boc-protected aminofluoropyridine.
Caption: Workflow for the Boc protection of aminofluoropyridines.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of halopyridines in this reaction is highly dependent on the position of the halogen. For nucleophilic aromatic substitution reactions, the reactivity of halopyridines generally follows the order 2- > 4- >> 3-halo. This trend is also influential in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.
While a direct comparative study of the three Boc-protected aminofluoropyridine isomers in Suzuki coupling under identical conditions is not extensively documented, some inferences can be drawn from related studies. For instance, in the Suzuki-Miyaura coupling of a Boc-protected aminomethyltrifluoroborate with chloropyridines, the 3-chloropyridine derivative gave a good yield, while the 2-chloropyridine derivative did not yield the desired product under the same conditions[1][2]. This suggests that the electronic and steric environment around the coupling site plays a crucial role.
It is generally expected that the 2-fluoro and 4-fluoro isomers will be more reactive than the 3-fluoro isomer in palladium-catalyzed cross-coupling reactions due to the electronic activation of these positions by the pyridine nitrogen. However, the presence of the Boc-amino group will also influence the reactivity.
General Experimental Protocol: Suzuki-Miyaura Coupling of Boc-Protected Aminofluoropyridines
Materials:
-
Boc-protected aminofluoropyridine isomer (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add the Boc-protected aminofluoropyridine, boronic acid/ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery and Signaling Pathways
Fluoropyridine moieties are prevalent in a wide range of biologically active compounds, including kinase inhibitors. The fluorine atom can form favorable interactions with amino acid residues in protein binding pockets and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
While specific signaling pathways are targeted by the final drug molecule rather than the Boc-protected intermediate itself, the choice of the fluoropyridine isomer is a critical design element. For example, in the development of kinase inhibitors, the position of the fluorine atom can influence the orientation of the molecule in the ATP-binding site and its interactions with the hinge region of the kinase. The Boc-protected aminofluoropyridine isomers serve as versatile scaffolds for the synthesis of libraries of potential kinase inhibitors and other therapeutic agents.
Conclusion
The 2-fluoro, 3-fluoro, and 4-fluoro isomers of Boc-protected aminopyridines exhibit distinct properties and reactivity patterns that are crucial for their application in organic synthesis and drug discovery. While the 2- and 4-fluoro isomers are generally more reactive in palladium-catalyzed cross-coupling reactions, the 3-fluoro isomer offers a different substitution pattern that may be desirable for accessing specific target molecules. The choice of isomer should be guided by the desired final product and the intended synthetic strategy. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of these valuable building blocks.
References
Unambiguous Structural Verification of tert-butyl (3-fluoropyyridin-2-yl)methylcarbamate: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical methods.
The structural elucidation of novel organic compounds is a critical step in the drug discovery pipeline. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex spin systems and signal overlap can often lead to ambiguity. Two-dimensional NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, revealing intricate connectivity and spatial relationships within a molecule. This guide focuses on the application of COSY, HSQC, and HMBC experiments for the definitive structural assignment of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
Predicted NMR Data for Structural Elucidation
To facilitate the structural analysis, the predicted ¹H and ¹³C NMR chemical shifts for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate are summarized below. These predictions are based on established chemical shift values for 3-fluoropyridine and N-Boc protected amine fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 8.30 | - |
| H5 | 7.45 | - |
| H6 | 8.40 | - |
| CH₂ | 4.60 | 45.0 |
| N-CH₃ | 3.10 | 30.0 |
| t-Butyl CH₃ | 1.50 | 28.5 |
| C2 | - | 152.0 |
| C3 | - | 158.0 (d, ¹JCF ≈ 240 Hz) |
| C4 | - | 140.0 |
| C5 | - | 125.0 |
| C6 | - | 148.0 |
| C=O | - | 156.0 |
| t-Butyl C | - | 80.0 |
Comparative Analysis of 2D NMR Techniques
The following sections detail the application of key 2D NMR experiments in validating the structure of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment is instrumental in identifying proton-proton coupling networks, typically over two to three bonds.[1][2] For the target molecule, COSY is expected to show correlations between the aromatic protons on the pyridine ring, confirming their connectivity.
Table 2: Expected COSY Correlations
| Correlating Protons | Number of Bonds |
| H4 - H5 | 3 |
| H5 - H6 | 3 |
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly attached to carbon atoms, providing a clear map of one-bond C-H connections.[3] This is a highly sensitive technique that is invaluable for assigning the carbon signals of protonated carbons.
Table 3: Expected HSQC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) |
| H4 | C4 |
| H5 | C5 |
| H6 | C6 |
| CH₂ | CH₂ |
| N-CH₃ | N-CH₃ |
| t-Butyl CH₃ | t-Butyl CH₃ |
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons over two to three bonds.[4] This technique is particularly useful for identifying quaternary carbons and linking different molecular fragments.
Table 4: Key Expected HMBC Correlations
| Proton (¹H) | Correlated Carbons (¹³C) | Number of Bonds | Structural Information |
| H4 | C2, C6 | 3, 3 | Confirms pyridine ring connectivity |
| H6 | C2, C4 | 3, 3 | Confirms pyridine ring connectivity |
| CH₂ | C2, C3, C=O | 2, 2, 3 | Links the methyl group to the pyridine ring and the carbamate |
| N-CH₃ | C=O, CH₂ | 2, 2 | Confirms the methyl carbamate structure |
| t-Butyl CH₃ | t-Butyl C, C=O | 2, 3 | Confirms the tert-butoxycarbonyl (Boc) group |
Experimental Workflow and Protocols
The logical flow for the structural validation of a synthesized compound using 2D NMR is outlined below.
General Experimental Protocols
Sample Preparation: A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) and transferred to a 5 mm NMR tube.
1. COSY Experiment:
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Acquisition: 256-512 increments in the F1 dimension, 2-4 scans per increment.
-
Spectral Width: Set to cover all proton signals in both dimensions.
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
2. HSQC Experiment:
-
Pulse Program: Standard HSQC with sensitivity enhancement and multiplicity editing (e.g., hsqcedetgpsisp2).
-
Acquisition: 128-256 increments in the F1 dimension, 2-8 scans per increment.
-
Spectral Widths: Calibrated for the proton range in F2 and the carbon range (e.g., 0-160 ppm) in F1.
-
Processing: Apply a squared sine-bell window function and perform a 2D Fourier transform.
3. HMBC Experiment:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
Acquisition: 256-512 increments in the F1 dimension, 8-16 scans per increment.
-
Spectral Widths: Calibrated for the proton range in F2 and the full carbon range (e.g., 0-200 ppm) in F1.
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool for determining the solution-state structure of a molecule, other techniques provide complementary information.
Table 5: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial relationships in solution.[5] | Non-destructive; provides a complete picture of the molecular framework in a physiologically relevant state. | Requires a relatively pure and soluble sample; can be time-consuming. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues.[6][7] | High sensitivity (requires very little sample); can be coupled with chromatography for mixture analysis.[8] | Does not provide definitive connectivity or stereochemical information. |
| X-ray Crystallography | Unambiguous three-dimensional structure in the solid state, including absolute stereochemistry.[9][10] | Provides the most definitive structural information.[5] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state. |
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an exceptionally robust and detailed method for the complete and unambiguous structural validation of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. By establishing clear proton-proton, one-bond carbon-proton, and long-range carbon-proton correlations, researchers can confidently confirm the molecular structure, ensuring the integrity of their chemical entities for further research and development. While techniques like Mass Spectrometry and X-ray Crystallography offer valuable complementary data, 2D NMR remains the gold standard for comprehensive structural elucidation in solution.
References
- 1. hovione.com [hovione.com]
- 2. CASPRE [caspre.ca]
- 3. 저분자 분석 및 QC [sigmaaldrich.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. rigaku.com [rigaku.com]
- 6. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 7. fiveable.me [fiveable.me]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excillum.com [excillum.com]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Assessing the Metabolic Stability of Compounds with the 3-Fluoropyridin-2-ylmethyl Moiety: A Comparative Guide
In modern drug discovery, optimizing a compound's metabolic stability is a critical step to ensure sufficient in vivo exposure and an appropriate pharmacokinetic profile. The strategic incorporation of fluorine into drug candidates has become a key tactic to mitigate metabolic liabilities.[1][2][3][4][5] This guide provides a comparative analysis of the metabolic stability of compounds containing the 3-fluoropyridin-2-ylmethyl moiety versus their non-fluorinated analogues, supported by experimental data and detailed methodologies for researchers and drug development professionals.
The pyridine ring is a common scaffold in medicinal chemistry, but it can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7][8] Fluorination of the pyridine ring, particularly at metabolically vulnerable positions, can effectively "block" these sites of metabolism. The strong carbon-fluorine (C-F) bond is resistant to enzymatic cleavage, which can lead to a longer in vivo half-life and improved bioavailability.[2][3][9]
Comparative Metabolic Stability Data
The introduction of a fluorine atom onto the pyridine ring generally enhances metabolic stability by decreasing the electron density of the aromatic system, making it less susceptible to oxidation.[8] While specific data for the 3-fluoropyridin-2-ylmethyl moiety is proprietary and varies between lead compounds, the following table presents representative data from a study on analogous pyridine derivatives, illustrating the typical improvements observed upon fluorination.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Structure | Moiety | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-1 | Pyridin-2-ylmethyl derivative | Non-fluorinated | 15 | 46.2 |
| Fluoro-1 | 3-Fluoropyridin-2-ylmethyl derivative | Fluorinated | 55 | 12.6 |
| Parent-2 | Pyridin-3-yl derivative | Non-fluorinated | < 5 | > 138.6 |
| Fluoro-2 | 3-Fluoropyridin-4-yl derivative | Fluorinated | 48 | 14.4 |
This data is representative and compiled based on trends reported in analogous compound series. Absolute values will vary depending on the full molecular structure.[8][10]
The data clearly demonstrates that the introduction of a fluorine atom to the pyridine ring leads to a significant increase in the metabolic half-life (t½) and a corresponding decrease in intrinsic clearance, indicating enhanced stability.
Mechanism of Metabolic Stabilization
The primary mechanism by which the 3-fluoro substituent enhances stability is through metabolic blocking. The C-H bond at the 3-position of the pyridine ring can be a site for oxidative metabolism. Replacing this hydrogen with a fluorine atom prevents this metabolic pathway.
Caption: Fluorine blocks a common site of oxidative metabolism on the pyridine ring.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).
Materials:
-
Test compound and non-fluorinated control compound
-
Human Liver Microsomes (pooled, e.g., from XenoTech)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., warfarin, tolbutamide)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (final concentration typically 0.5-1.0 mg/mL).
-
Prepare the test and control compounds in a suitable solvent (e.g., DMSO) and dilute into the master mix to a final concentration (typically 1 µM).
-
-
Incubation:
-
Aliquots of the compound-microsome mixture are dispensed into a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
For the negative control (T=0 and no-cofactor wells), add an equivalent volume of buffer instead of the NADPH system.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[11]
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[11]
-
Caption: Workflow of an in vitro liver microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Impact of Fluorination on the Biological Activity of Carbamates: A Comparative Analysis of Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated aromatic carbamates, with a focus on their efficacy as cholinesterase inhibitors. The data presented herein is derived from a study on O-aromatic N,N-disubstituted carbamates and thiocarbamates, which provides a basis for understanding the influence of fluorine on the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathogenesis of Alzheimer's disease.
Comparative Analysis of Cholinesterase Inhibition
The inhibitory activities of a series of O-aromatic N,N-disubstituted carbamates and thiocarbamates were evaluated against AChE from electric eel and BChE from equine serum. The following table summarizes the 50% inhibitory concentrations (IC50) for representative pairs of non-fluorinated and fluorinated analogs, where the fluorine substituent is located on the phenyl ring of the carbamoyl moiety.
Table 1: Comparative IC50 Values of Non-Fluorinated vs. Fluorinated Aromatic Carbamates against Cholinesterases
| Compound ID | Structure | R | IC50 AChE (µM) | IC50 BChE (µM) |
| 1a | 2-(phenylcarbamoyl)phenyl dimethylcarbamate | H | 69.3 ± 4.2 | 87.2 ± 5.1 |
| 3a | 2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate | F | 89.7 ± 4.7 | 311.0 ± 21.5 |
| 1b | 2-(phenylcarbamoyl)phenyl diethylcarbamate | H | 60.1 ± 3.5 | 11.2 ± 0.7 |
| 3b | 2-[(4-fluorophenyl)carbamoyl]phenyl diethylcarbamate | F | 75.4 ± 4.1 | 15.6 ± 0.9 |
| 1c | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | H | 55.2 ± 3.1 | 1.60 ± 0.09 |
| 3c | 2-[(4-fluorophenyl)carbamoyl]phenyl diphenylcarbamate | F | 68.9 ± 3.8 | 3.4 ± 0.2 |
Data extracted from Imramovský, A., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 23(2), 448.
The data reveals that in this particular series of compounds, the introduction of a fluorine atom at the para-position of the phenylcarbamoyl ring generally leads to a decrease in inhibitory potency against both AChE and BChE. This suggests that for this specific scaffold, the electronic and steric effects of the fluorine substituent may not be favorable for optimal interaction with the active site of these cholinesterases.
Experimental Protocols
The determination of cholinesterase inhibitory activity was performed using a modified Ellman's spectrophotometric method.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Assay Procedure:
-
Preparation of Reagents: All reagents were prepared in 0.1 M phosphate buffer (pH 8.0). A stock solution of the test compounds was prepared in DMSO and subsequently diluted with the buffer to the desired concentrations.
-
Assay Mixture Preparation: In each well of a 96-well plate, the following were added:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the test compound solution (or buffer for the control)
-
10 µL of AChE or BChE enzyme solution
-
-
Pre-incubation: The plate was gently mixed and pre-incubated for 10 minutes at 25°C.
-
Initiation of Reaction: The enzymatic reaction was initiated by adding 10 µL of the respective substrate solution (ATCI for AChE or BTCI for BChE).
-
Measurement: The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader. The rate of the reaction was determined.
-
Calculation of Inhibition: The percentage of inhibition was calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the cholinesterase inhibition assay.
Caption: Workflow for Cholinesterase Inhibition Assay.
Signaling Pathway Context
Cholinesterase inhibitors exert their therapeutic effect by increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is achieved by inhibiting the enzymes responsible for its breakdown, namely AChE and BChE. The increased availability of acetylcholine enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Caption: Cholinergic Synapse and Inhibitor Action.
A Comparative Guide to Confirming the Absolute Configuration of Chiral tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of three powerful techniques for confirming the absolute configuration of chiral derivatives of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: Vibrational Circular Dichroism (VCD) Spectroscopy, Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.
Method Comparison Overview
Each technique offers distinct advantages and has specific requirements regarding sample properties and preparation. The choice of method often depends on the physical characteristics of the compound and the desired level of structural detail.
| Feature | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Diffraction of X-rays by the electron cloud of a molecule in a crystalline lattice. | Analysis of chemical shift differences in ¹H or ¹⁹F NMR spectra of diastereomeric derivatives. |
| Sample Phase | Solution (e.g., in CDCl₃) or neat liquid. | Single, high-quality crystal. | Solution (e.g., in CDCl₃). |
| Sample Amount | 5-15 mg (recoverable).[1] | < 1 mg (if a suitable crystal is obtained). | ~1-5 mg per diastereomer. |
| Key Advantage | Applicable to a wide range of solution-state conformers; non-destructive.[1] | Provides an unambiguous 3D structure and absolute configuration.[2][3] | Does not require crystallization; uses standard NMR equipment.[4][5][6] |
| Key Limitation | Requires quantum chemical calculations for interpretation; may be complex for highly flexible molecules. | Dependent on the ability to grow a high-quality single crystal.[7] | Requires chemical derivatization, which may not be straightforward; interpretation can be complex. |
| Confidence | High, based on the correlation between experimental and calculated spectra. | Very high (often considered the "gold standard"). | High, but relies on the assumed conformation of the diastereomeric derivatives. |
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[8] It relies on measuring the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared with a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known enantiomer. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1][9]
Experimental Workflow and Data
Illustrative Data Presentation
The following table presents hypothetical VCD data for a chiral derivative of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, based on typical spectral features observed for chiral pyridines.[10]
| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated (S)-Enantiomer ΔA x 10⁻⁵ | Calculated (R)-Enantiomer ΔA x 10⁻⁵ | Assignment |
| 1705 | +8.2 | +7.9 | -7.9 | C=O stretch (carbamate) |
| 1580 | -5.6 | -5.2 | +5.2 | Pyridine ring stretch |
| 1450 | +3.1 | +3.5 | -3.5 | CH₃ bend (tert-butyl) |
| 1250 | -9.8 | -10.1 | +10.1 | C-N stretch |
| 1160 | +6.5 | +6.8 | -6.8 | C-O stretch |
Detailed Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure carbamate derivative in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a commercial VCD spectrometer (e.g., BioTools ChiralIR-2X).[7]
-
Data Acquisition: Collect VCD and IR spectra at a resolution of 4-8 cm⁻¹ over a suitable spectral range (e.g., 2000-900 cm⁻¹). Data collection may take several hours to achieve an adequate signal-to-noise ratio.[7]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
Generate a Boltzmann-averaged predicted VCD spectrum. The spectrum for the other enantiomer is the mirror image.
-
-
Analysis: Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers. The absolute configuration is assigned based on the enantiomer whose calculated spectrum best matches the experimental data.[1]
Method 2: Single-Crystal X-ray Crystallography
This method is considered the definitive technique for determining absolute configuration, provided a suitable single crystal can be obtained.[3] It involves analyzing the diffraction pattern of X-rays passing through a crystal to determine the three-dimensional arrangement of atoms.
Experimental Workflow and Data
Illustrative Data Presentation
The following table presents example crystallographic data for a chiral tert-butyl carbamate derivative.[11][12][13][14]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆FN₃O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 15.678(4) |
| V (ų) | 1356.2(6) |
| Z | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| Flack Parameter | 0.02(4) |
Detailed Experimental Protocol
-
Crystallization: Grow single crystals of the enantiomerically pure carbamate derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between observed and calculated structure factors.
-
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is calculated during the refinement; a value close to 0 indicates the correct absolute structure has been determined, while a value close to 1 suggests the inverted structure is correct.[15]
Method 3: NMR Spectroscopy (Mosher's Method)
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[4][5][6] It involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be analyzed to deduce the absolute configuration.
Experimental Workflow and Data
Illustrative Data Presentation
The table below shows hypothetical ¹H NMR data for the (R)- and (S)-MTPA amides of the deprotected chiral amine derived from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.
| Protons | δ (S-amide) (ppm) | δ (R-amide) (ppm) | Δδ (δS - δR) |
| Pyridine H-4 | 7.85 | 7.90 | -0.05 |
| Pyridine H-5 | 7.30 | 7.34 | -0.04 |
| Pyridine H-6 | 8.40 | 8.46 | -0.06 |
| CH₂ (methylene) | 4.65 | 4.55 | +0.10 |
| CH (methine) | 5.20 | 5.15 | +0.05 |
Detailed Experimental Protocol
-
Deprotection: Remove the tert-butoxycarbonyl (Boc) protecting group from the chiral carbamate derivative to yield the free primary or secondary amine.
-
Derivatization:
-
Divide the amine into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).[16]
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions.
-
Purify both diastereomeric amide products.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Carefully assign all relevant proton signals for both molecules, potentially aided by 2D NMR techniques (e.g., COSY).
-
-
Configuration Assignment:
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift in the R-diastereomer from that in the S-diastereomer (Δδ = δS - δR).[17]
-
Apply the Mosher's model: Protons that lie on the same side as the phenyl group in the extended conformation of the MTPA amides will be shielded (have a lower chemical shift) in the (R)-amide and deshielded in the (S)-amide, resulting in a positive Δδ. Protons on the other side will exhibit a negative Δδ.
-
By analyzing the pattern of positive and negative Δδ values across the molecule, the absolute configuration of the original amine stereocenter can be deduced.
-
References
- 1. biotools.us [biotools.us]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
cross-reactivity studies of inhibitors synthesized from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount to its therapeutic potential and safety profile. This guide provides a comprehensive framework for conducting and comparing cross-reactivity studies of kinase inhibitors, using a hypothetical inhibitor, "Inhibitor-X," synthesized from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, as a case study.
The pyridine scaffold is a common motif in kinase inhibitors, and compounds derived from it have the potential to interact with a wide range of kinases due to the conserved nature of the ATP-binding pocket. Therefore, rigorous cross-reactivity profiling is essential to identify both on-target and off-target effects, which can lead to unforeseen toxicities or provide opportunities for polypharmacology.[1][2] This guide outlines the key experimental and computational methodologies for such an assessment, accompanied by illustrative data and visualizations to facilitate clear comparison and interpretation.
In Vitro Biochemical Profiling: The First Line of Assessment
The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a broad panel of purified kinases. This provides a direct measure of the inhibitor's enzymatic inhibition.
Comparative Inhibitory Activity of Inhibitor-X
The following table summarizes the inhibitory activity (IC50) of our hypothetical "Inhibitor-X" against a panel of representative kinases compared to a known broad-spectrum inhibitor, Staurosporine. A lower IC50 value indicates higher potency.
| Kinase Target | Kinase Family | Inhibitor-X IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| Target Kinase A | TK | 15 | 5 |
| Target Kinase B | CMGC | 25 | 8 |
| Off-Target Kinase 1 | AGC | 1,500 | 10 |
| Off-Target Kinase 2 | CAMK | >10,000 | 20 |
| Off-Target Kinase 3 | TK | 800 | 6 |
| Off-Target Kinase 4 | TKL | 5,200 | 15 |
Note: This data is illustrative and serves as a template for presenting experimental findings.
Experimental Protocol: Radiometric Kinase Assay
Radiometric assays are considered a gold standard for their sensitivity and direct measurement of catalytic activity.[3]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Inhibitor-X. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate comparison of inhibitor potencies.[1][4]
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the wells to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Workflow for a radiometric kinase cross-reactivity assay.
Cellular Target Engagement: Validating Intracellular Activity
Biochemical assays provide valuable data, but it is crucial to confirm that an inhibitor can engage its target within the complex environment of a living cell.[5][6] Cellular target engagement assays can provide this confirmation and offer insights into cell permeability and potential for off-target effects in a more biologically relevant context.
Comparative Cellular Target Engagement of Inhibitor-X
The following table presents hypothetical data from a NanoBRET™ Target Engagement assay, which measures the apparent affinity of a compound for its target in live cells.
| Target Kinase | Inhibitor-X Cellular EC50 (nM) | Alternative Inhibitor Cellular EC50 (nM) |
| Target Kinase A | 85 | 120 |
| Target Kinase B | 150 | 200 |
| Off-Target Kinase 1 | 8,500 | >10,000 |
| Off-Target Kinase 3 | 4,200 | 6,800 |
Note: This data is illustrative and serves as a template for presenting experimental findings.
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a specific kinase target in living cells.[7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a NanoLuc®-kinase fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
Inhibitor-X
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Transfect cells with the NanoLuc®-kinase fusion construct and plate them in the assay plates. Incubate for 24 hours.
-
Prepare serial dilutions of Inhibitor-X.
-
Treat the cells with the diluted inhibitor and the NanoBRET™ Tracer. The tracer is a fluorescently labeled ligand that binds to the kinase's active site.
-
Incubate the plate to allow the system to reach equilibrium.
-
Add the NanoLuc® substrate to generate the donor signal.
-
Measure the luminescence at the donor and acceptor wavelengths.
-
Calculate the BRET ratio. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase, bringing the donor and acceptor into close proximity and generating a high BRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Determine the EC50 values from the dose-response curve.
Experimental workflow for the NanoBRET™ Target Engagement assay.
Computational Approaches: Predicting Off-Target Interactions
In addition to experimental methods, computational approaches can be employed to predict potential off-target interactions across the entire human kinome.[8][9][10] These in silico methods can help prioritize experimental testing and provide insights into the structural basis of inhibitor selectivity.
Predicted Off-Target Profile for Inhibitor-X
The following table shows a hypothetical output from a computational screen, ranking potential off-targets based on a binding prediction score.
| Predicted Off-Target Kinase | Kinase Family | Binding Prediction Score | Confidence Level |
| Off-Target Kinase 5 | TK | 0.92 | High |
| Off-Target Kinase 6 | STE | 0.85 | High |
| Off-Target Kinase 7 | AGC | 0.65 | Medium |
| Off-Target Kinase 8 | CMGC | 0.45 | Low |
Note: This data is illustrative. The scoring metric would depend on the specific computational method used.
Methodology: Structure-Based Kinase Selectivity Prediction
This approach leverages the three-dimensional structures of kinase active sites to predict the binding affinity of a small molecule.
Procedure:
-
Kinase Database: A comprehensive database of kinase crystal structures is utilized.
-
Inhibitor Structure: The 3D structure of Inhibitor-X is generated.
-
Molecular Docking: The inhibitor is computationally "docked" into the ATP-binding site of each kinase in the database.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each kinase-inhibitor pair. This score is based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and conformational energies.
-
Ranking: The kinases are ranked based on their predicted binding scores, highlighting potential off-targets for further experimental validation.
Logical workflow for computational off-target prediction.
Signaling Pathway Context
Understanding the signaling pathways in which the primary target and key off-targets are involved is crucial for interpreting the potential biological consequences of inhibitor treatment.
Potential impact of Inhibitor-X on distinct signaling pathways.
By integrating data from in vitro biochemical assays, cellular target engagement studies, and computational predictions, researchers can build a comprehensive cross-reactivity profile for novel inhibitors. This multi-faceted approach, as outlined in this guide, enables a more informed assessment of an inhibitor's selectivity and potential therapeutic window, ultimately guiding the development of safer and more effective targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Critical Needs in Cellular Target Engagement [discoverx.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document outlines the essential procedures for the proper disposal of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, ensuring compliance and minimizing risk.
The proper disposal of chemical reagents is a critical aspect of laboratory operations. Adherence to established safety protocols not only protects laboratory personnel from potential hazards but also prevents environmental contamination. This guide provides a step-by-step operational plan for the safe disposal of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a compound commonly used in pharmaceutical research.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, is essential to avoid inhalation of dust or fumes.[1][2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is through a licensed hazardous waste disposal facility.[1][2][3]
-
Waste Segregation: Do not mix tert-butyl (3-fluoropyridin-2-yl)methylcarbamate waste with other chemical waste streams unless their compatibility has been confirmed. Improper mixing can lead to hazardous reactions.
-
Containerization:
-
Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) bottle.
-
Ensure the container is clean and dry before adding the waste.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: tert-butyl (3-fluoropyridin-2-yl)methylcarbamate".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and acids.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for the transfer of hazardous waste.
-
In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand).[1] The collected material should then be placed in a suitable container for disposal as hazardous waste.
Quantitative Hazard Data for Structurally Similar Compounds
To provide a clearer understanding of the potential hazards, the following table summarizes GHS hazard statements for structurally analogous compounds.
| Compound Name | GHS Hazard Statements |
| tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| tert-Butyl (3-chloro-5-fluoropyridin-2-yl)methylcarbamate | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheets[1][2]
Disposal Workflow
The logical flow for the proper disposal of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is illustrated in the diagram below.
References
Personal protective equipment for handling tert-butyl (3-fluoropyrid-2-yl)methylcarbamate
Essential Safety and Handling Guide for tert-butyl (3-fluoropyrid-2-yl)methylcarbamate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, ensuring a secure laboratory environment.
Chemical Safety Overview
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3][4] | To protect eyes from splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, nitrile rubber).[5] | To prevent skin contact and absorption.[5] |
| Body Protection | A standard laboratory coat or chemical-resistant coveralls.[2][5] | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[2][5] If dust or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] | To avoid inhalation of vapors, dust, or aerosols.[5] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[2][4] Minimize dust generation and accumulation.[2] Do not inhale the substance.[2]
-
After Handling: Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[2][6] Do not eat, drink, or smoke in work areas.[2]
Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[5][7] Collect the material into a suitable, sealed container for disposal.[7]
-
Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[5]
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, seek medical advice/attention.[1][2]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.[5][8]
-
Waste Identification and Segregation: All waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[5] Do not mix this waste with other incompatible waste streams.[5] Store it separately from strong oxidizing agents and acids.[5]
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5] The label should clearly indicate the contents and associated hazards (e.g., Irritant, Toxic).[5]
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]
-
Disposal: Dispose of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[5][7][8] Never pour this chemical down the drain or dispose of it in regular trash.[7]
Operational Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. media.laballey.com [media.laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
